Table 1: Core Chemical Identifiers of 4-AcO-EPT
| Property | Description |
|---|---|
| IUPAC Name | 3-(2-(ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate [1] [2] |
| Systematic Name | 4-Acetoxy-N-ethyl-N-n-propyltryptamine [3] |
| Chemical Formula | C₁₇H₂₄N₂O₂ [1] [4] [2] |
| Molecular Weight | 288.39 g/mol (freebase); 288.385 g/mol (exact mass) [1] [4] [2] |
| CAS Number | Not available in searched literature |
The solid-state structure of its common salt form was determined to be bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [3]. The crystalline structure is triclinic (space group P1), with an asymmetric unit containing one singly protonated 4-AcO-EPT cation, one half of a fumarate dianion, and one half of a fumaric acid molecule [3]. The indole ring system is nearly planar, and the ethylamino side chain exhibits disorder [3]. In the crystal lattice, these components form infinite chains along the [001] direction through N—H⋯O and O—H⋯O hydrogen bonds [3].
Table 2: Primary Receptor Binding Profile of 4-AcO-EPT and its Active Metabolite [5]
| Compound | Primary Targets Identified (>50% Inhibition at 10 μM) |
|---|
| 4-AcO-EPT (Putative Prodrug) | 5-HT Receptors: 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7a Other Targets: H1 (Histamine H1), D3 (Dopamine D3), Alpha2A, Alpha2B, Alpha2C, NR2B (NMDA receptor subunit), Sigma 2 | | 4-HO-EPT (Active Metabolite) | 5-HT Receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7a Other Targets: H1 (Histamine H1), D2 (Dopamine D2), Alpha2A, NR2B, SERT (Serotonin Transporter), Sigma 1, Sigma 2 |
Functional Activity and In Vivo Implications
1. Receptor Binding Assays [5]
2. In Vitro Functional Assays (e.g., for 5-HT2A) [3]
3. In Vivo Behavioral Assays (Mouse Head Twitch Response) [5]
The following diagram synthesizes the primary signaling pathways of 4-AcO-EPT and its metabolite, and integrates the key experimental workflows used to characterize them.
This guide synthesizes the latest structural, pharmacological, and methodological data to serve as a foundational resource for professionals engaged in psychedelic science and neuropharmacology research.
4-AcO-EPT is a synthetic substituted tryptamine. The table below consolidates its key identifying information.
| Property | Description |
|---|---|
| Systematic (IUPAC) Name | 3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-yl acetate [1] [2] [3] |
| Other Chemical Names | 4-Acetoxy-N-ethyl-N-propyltryptamine [2] [3]; 4-AcO-EPT [3] |
| Chemical Formula | C₁₇H₂₄N₂O₂ [1] [2] [3] |
| Molecular Weight | 288.39 g/mol [2] [3] |
| CAS Registry Number | Information not located in search results |
4-AcO-EPT is researched for its potential as a psychedelic prodrug and its value in structure-activity relationship (SAR) studies.
The following workflow outlines the general experimental scope for characterizing a novel tryptamine like 4-AcO-EPT, based on the information available.
Generalized experimental workflow for novel tryptamine characterization, based on research contexts for 4-AcO-EPT [4].
The study of 4-AcO-EPT is part of a broader effort to design improved psychedelic therapeutics.
The table below outlines the core transformation and key pharmacological relationships.
| Property | 4-AcO-EPT (Prodrug) | 4-HO-EPT (Active Metabolite) |
|---|---|---|
| Chemical Structure | 4-acetoxy substitution | 4-hydroxy substitution [1] |
| Primary Mechanism | Inactive precursor; requires biotransformation | Direct 5-HT receptor agonist [2] [1] |
| In vitro 5-HT2A Potency (Calcium Mobilization) | Lower potency (EC₅₀ ~24.0 nM) [3] | Higher potency (EC₅₀ ~4.24 nM) [3] |
| In vivo Behavioral Potency (Head-Twitch Response in Mice) | Active, with potency similar to its 4-HO analogue [1] | Active [1] |
| Key Metabolizing Enzyme | Esterases (presumed) [4] | N/A |
This prodrug mechanism is visually summarized in the following pathway:
Pathway from 4-AcO-EPT prodrug to behavioral effects.
For research purposes, key experimental data and methodology are detailed below.
Receptor profiling reveals the binding affinities (Ki, nM) for 4-AcO-EPT and its primary targets [2]:
| Receptor Target | 4-AcO-EPT Binding Affinity (Ki, nM) | Interpretation |
|---|---|---|
| 5-HT1A | >3,000 (EC₅₀) [2] | Very weak affinity |
| 5-HT2A | Ki data not explicitly given in search results; primary screen "hit" at 10μM [2] | Primary target for psychedelic effects |
| 5-HT2B | Primary screen "hit" at 10μM [2] | Engagement noted; safety relevance |
| 5-HT2C | Primary screen "hit" at 10μM [2] | Engagement noted |
| Histamine H1 | Primary screen "hit" at 10μM [2] | Potential for sedative side effects |
| Alpha-2 Adrenergic | Primary screen "hit" at 10μM [2] | Potential for cardiovascular effects |
Critical in vivo and in vitro methods from the literature include:
In Vivo Behavioral Assay (Head-Twitch Response)
In Vitro Functional Assay (Calcium Mobilization)
Accurate chemical characterization is critical. The compound often described as "4-AcO-EPT fumarate" was identified via single-crystal X-ray diffraction as bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [3] [5]. This means the crystalline form consists of two tryptammonium cations, one fumarate dianion, and one neutral fumaric acid molecule in the asymmetric unit [3]. This precise identification is essential for correct molecular weight calculations and dose preparation in research.
The collective data indicates that 4-AcO-EPT is a valuable tool for studying psychedelic prodrugs. Key research implications include its potential for optimized drug delivery and the broader exploration of structure-activity relationships in tryptamine-based therapeutics [5] [2].
The table below summarizes the core characteristics of 4-AcO-EPT and its active metabolite, 4-HO-EPT.
| Property | 4-AcO-EPT (Ester Prodrug) | 4-HO-EPT (Active Metabolite) |
|---|---|---|
| Systematic Name | 4-acetoxy-N-ethyl-N-propyltryptamine | 4-hydroxy-N-ethyl-N-propyltryptamine |
| IUPAC Name | 2-(4-acetyloxy-1H-indol-3-yl)ethylpropylazanium [1] | 3-{2-[ethyl(propyl)amino]ethyl}-1H-indol-4-ol [2] |
| Core Structure | Tryptamine with 4-acetoxy group | Tryptamine with 4-hydroxy group |
| Primary Role | Prodrug [1] | Psychedelic; Serotonergic agonist [2] |
| 5-HT2A Functional Activity (EC₅₀) | 24.0 nM (Low potency) [1] | 4.24 nM (High potency) [1] |
| Key Pharmacological Finding | In vivo studies in mice show 4-AcO-EPT is more efficient than psilocybin at delivering the active 4-HO psilocin analog [1]. | A potent full agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors [2]. |
The conversion of 4-AcO-EPT to 4-HO-EPT is a central aspect of its activity.
Metabolic Activation of 4-AcO-EPT
While a specific protocol for the hydrolysis reaction is not detailed, research emphasizes the importance of high-performance liquid chromatography (HPLC) for purifying and analyzing such compounds. The table below compares two advanced HPLC techniques referenced in the literature.
| Technique | Single-Col. Reversed-Phase HPLC | Alternate-Pump Recycling HPLC (R-HPLC) |
|---|---|---|
| Principle | Single pass through one column [4]. | Analyte is recycled multiple times between two identical columns, increasing effective column length and plates [4]. |
| Separation Efficiency | Lower; may fail to separate minor impurities or closely related structures like anomers [4]. | Higher; can separate challenging mixtures like protected carbohydrate anomers to ≥99.5% purity [4]. |
| Application Note | Used for general peptide separations and quality control [5]. | Recommended for achieving high purity of complex, closely-related molecules (e.g., anomers, regioisomers) [4]. |
| Recommended Stationary Phases | C18 (for peptides) [5]. | PFP (for acyl/aromatic-protected monosaccharides), Phenyl Hexyl (for acyl-protected oligosaccharides) [4]. |
The general workflow for implementing a recycling HPLC method, as applied to challenging separations, is outlined below.
Alternate-Pump R-HPLC Workflow
Table 1: Receptor Binding Profile (Ki, nM) [1] The inhibition constant (Ki) indicates binding affinity; a lower value signifies stronger binding.
| Receptor | 4-AcO-EPT Ki (nM) | Notes |
|---|---|---|
| 5-HT1A | >10,000 [2] | Negligible affinity |
| 5-HT1B | 31–305 [3] | Moderate affinity |
| 5-HT1D | 19–36 [3] | Moderate to high affinity |
| 5-HT1E | 44–52 [3] | Moderate affinity |
| 5-HT2A | 6.0–340 [3] | Primary site of psychedelic action; wide affinity range |
| 5-HT2B | 4.6–410 [3] | Varies significantly by study |
| 5-HT2C | 10–141 [3] | Moderate affinity |
| 5-HT5A | 70–84 [3] | Lower affinity |
| 5-HT6 | 57–72 [3] | Moderate affinity |
| 5-HT7 | 3.5–72 [3] | High to moderate affinity |
Table 2: Functional Activity at Key Receptors [4] EC50 is the half-maximal effective concentration; Emax is the maximal efficacy.
| Receptor | Functional Assay (EC50, nM) | Notes |
|---|---|---|
| 5-HT2A | 24.0 nM (EC50) [4] | Agonist; significantly less potent than its metabolite 4-HO-EPT (EC50 = 4.24 nM) |
| 5-HT1A | 853 – >3,160 nM (EC50) [3] | Very weak partial agonist (Emax = 0.7%) |
For researchers looking to replicate or extend these findings, here are summaries of key experimental methodologies derived from the literature.
1. Radioligand Competitive Binding Assay [1] [2] This protocol is used to determine the Ki values presented in Table 1.
[³H]Ketanserin for 5-HT2A) and varying concentrations of the test compound (4-AcO-EPT).2. In Vitro Functional Assay for 5-HT2A Agonism [4] This protocol is used to determine functional EC50 values, as shown in Table 2.
Ca²⁺ mobilization assay).The following diagrams illustrate the established prodrug pathway of 4-AcO-EPT and a generalized workflow for its pharmacological characterization.
Diagram 1: 4-AcO-EPT acts as a prodrug, metabolized to the active 4-HO-EPT which activates the 5-HT2A receptor. [4] [3]
Diagram 2: Key steps for comprehensive pharmacological profiling of a novel compound. [1]
The search results provide detailed information on 4-AcO-DMT (Psilacetin), which is a synthetic tryptamine and a prodrug of psilocin, similar to the classical psychedelic psilocybin [1] [2]. Here is a summary of its key properties, structured as requested.
| Property | Description for 4-AcO-DMT |
|---|---|
| Chemical Name | 4-acetoxy-N,N-dimethyltryptamine [2] |
| Other Names | Psilacetin, O-Acetylpsilocin, "synthetic shrooms" [2] |
| Drug Class | Serotonergic psychedelic; hallucinogen; serotonin receptor agonist [2] |
| Routes of Administration | Oral, intravenous, intranasal, rectal [2] |
| Molecular Formula | C14H18N2O2 [2] |
| Molar Mass | 246.310 g·mol-1 [2] |
| Melting Point | 172 to 173 °C (342 to 343 °F) [2] |
| Legal Status (US) | Not explicitly scheduled; likely illegal under the Federal Analogue Act [2] |
| Key Pharmacological Action | Prodrug of psilocin; acts as non-selective agonist of serotonin receptors (e.g., 5-HT2A) [2] |
| Subjective Effects | Similar to psilocybin mushrooms; user reports note visual effects, potential for less body load/nausea [2]. No controlled clinical studies confirm effects [2]. |
| Research Status | Suggested as a research alternative to psilocybin [2]; no clinical trials on human subjects conducted [1] [2]. |
Since specific signaling pathways for 4-AcO-EPT are unavailable, the diagram below illustrates the known metabolism and primary receptor activity of its analogue, 4-AcO-DMT. This provides a conceptual model that may share similarities with other 4-Acetoxy-tryptamines.
Diagram: 4-AcO-DMT is a prodrug metabolized to psilocin, which activates serotonin receptors to produce effects.
Before discussing metabolism, it is critical to define the exact substance . A 2023 crystal structure study revealed that the material often referred to in research as "4-AcO-EPT fumarate" has a specific and unexpected composition [1].
The table below summarizes the key structural findings:
| Characteristic | Description |
|---|---|
| Systematic Name | Bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [1] |
| Asymmetric Unit | One 4-AcO-EPT cation, one half of a fumarate dianion, and one half of a fumaric acid molecule [1] |
| Significance | The crystalline form is neither a simple fumarate nor hydrofumarate salt, highlighting the necessity of analytical techniques like X-ray crystallography for accurate identification in research samples [1]. |
While direct studies on 4-AcO-EPT are lacking, its metabolism can be inferred from robust data on its well-known analogue, 4-AcO-DMT (psilacetin). 4-AcO-DMT is consistently identified as a prodrug for the active metabolite psilocin (4-HO-DMT) [2]. The primary metabolic step for such 4-acetoxy tryptamines is believed to be hydrolysis by esterases. This same logic applies to 4-AcO-EPT, which is hypothesized to be a prodrug for 4-HO-EPT [1].
The following diagram illustrates the inferred metabolic pathway for 4-AcO-EPT based on this prodrug model:
This proposed pathway is supported by several lines of evidence:
To empirically determine the metabolism of 4-AcO-EPT, the following methodologies, based on studies of analogous substances, are recommended.
The diagram below outlines a standard workflow for studying the in vitro metabolism of a new psychoactive substance like 4-AcO-EPT:
Key Protocol Details:
The table below consolidates the key information and research gaps regarding 4-AcO-EPT:
| Aspect | Status for 4-AcO-EPT | Evidence from Related Compounds |
|---|---|---|
| In Vivo Metabolism | Not directly studied | 4-AcO-DET metabolized in zebrafish and human liver models [3]. |
| Prodrug Hypothesis | Highly likely (for 4-HO-EPT) | 4-AcO-DMT is a known prodrug for psilocin [2]; 4-AcO-EPT binding data supports this [1]. |
| Metabolite Identification | No specific data available | Multiple phase I and II metabolites identified for 4-AcO-DET [3]. |
| Cytotoxicity | Unknown | 4-AcO-DET showed no toxicity in HepG2 cells at tested concentrations [3]. |
The solid-state structure of the title compound has been identified as bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [1]. The following tables summarize the core crystallographic data.
Table 1: Crystal System and Refinement Details [1]
| Parameter | Detail |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| Temperature | 297 K |
| a, b, c (Å) | 8.7642 (8), 10.8653 (9), 12.6564 (11) |
| α, β, γ (°) | 65.094 (3), 75.354 (3), 76.718 (3) |
| Cell Volume (ų) | 1047.12 (16) |
| Z | 2 |
| Radiation Type | Mo Kα |
Table 2: Key Structural Features and Hydrogen Bonding [1]
| Feature | Description |
|---|---|
| Asymmetric Unit | One C17H25N2O2+ cation, 0.5 C4H2O4²⁻ dianion, 0.5 C4H4O4 molecule |
| Cation Planarity | Indole ring system is near-planar (r.m.s. deviation: 0.018 Å) |
| Cation Disorder | Ethylamino arm and ethyl/propyl groups are disordered |
| Anion Planarity | Fumarate dianion is highly planar (r.m.s. deviation: 0.009 Å) |
| Hydrogen Bonds | N2—H2···O5 and O4—H4A···O6 link components into infinite chains along [001] |
The methodology for obtaining the crystals used for the X-ray diffraction study is as follows [1]:
The determination of this precise structure clarifies previous mischaracterizations. The following diagram outlines the key relationships and experimental workflow that led to this finding.
This research highlights that the compound is neither a simple fumarate nor a hydrofumarate salt, but a more complex fumarate–fumaric acid adduct [1] [2]. This precise characterization is critical as prior misassignment as a hydrofumarate had compromised downstream scientific data [2].
This structural elucidation is significant for several reasons:
The solid-state structure of 4-AcO-DMT Fumarate reveals a network of hydrogen bonds crucial for crystal packing [1]. The quantitative geometry of these interactions is summarized below.
Table 1: Hydrogen-Bond Geometry for 4-AcO-DMT Fumarate [1]
| D–H···A Interaction | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| N1–H1···O4i | 0.86(3) | 2.03(3) | 2.87(1) | 165(3) |
| O6–H6a···O4ii | 0.99(3) | 1.56(3) | 2.55(2) | 178(2) |
| N2–H2···O3 | 0.90(2) | 1.80(2) | 2.69(2) | 168(2) |
Symmetry codes: (i) 1 – x, ½ + y, ½ – z; (ii) x, –1 + y, z
These hydrogen bonds link the 4-AcO-DMT cations and fumarate anions into infinite chains along the [010] crystal direction [1]. The following diagram illustrates this supramolecular assembly.
Diagram 1: Hydrogen-bonded chain in 4-AcO-DMT fumarate crystal along the b-axis.
The hydrogen bonding data for 4-AcO-DMT fumarate was obtained through single-crystal X-ray diffraction (SCXRD) [1]. The methodology is standard for determining the three-dimensional atomic arrangement and intermolecular interactions in a solid compound.
1. Crystallization
2. Data Collection and Refinement
Table 2: Key Crystallographic Data for 4-AcO-DMT Fumarate [1]
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₈H₂₂N₂O₆ |
| Formula Weight | 362.37 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 13.023(1), 7.4823(6), 19.102(2) |
| β (°) | 103.251(3) |
| Volume (ų) | 1811.8(3) |
| Z | 4 |
The direct structural data for 4-AcO-EPT is not available in the searched literature. To acquire this information, the following approaches are recommended:
The experimental workflow for determining a crystal structure is summarized below.
Diagram 2: Key steps for determining hydrogen bonding via single-crystal X-ray diffraction.
The table below summarizes the core identity and quantitative pharmacological data for 4-AcO-EPT:
| Property | Description |
|---|---|
| Systematic Name | 3-[2-(Ethyl(propyl)amino)ethyl]-1H-indol-4-yl acetate [1] |
| IUPAC Name | 3-(2-(Ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate [2] |
| Synonyms | 4-Acetoxy-N-ethyl-N-propyltryptamine; 4-AcO-EPT [2] |
| Molecular Formula | C₁₇H₂₄N₂O₂ [1] [2] |
| Molecular Weight | 288.39 g/mol [2] |
| Salt Form | Typically studied as a fumarate salt [3]. The crystalline form is bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [4]. |
| Pharmacological Parameter | Value / Finding | Experimental Context |
|---|---|---|
| 5-HT2A Receptor EC₅₀ (Human) | 24.0 nM (4-AcO-EPT); 2.42 nM (4-HO-EPT) [4] | Calcium mobilization assay, measuring agonist-induced intracellular calcium release as a proxy for receptor activation [3]. |
| 5-HT2B Receptor EC₅₀ (Human) | 2.4 nM (4-AcO-EPT); 2.53 nM (4-HO-EPT) [4] | Same as above. |
| 5-HT2C Receptor EC₅₀ (Human) | 30.3 nM (4-AcO-EPT); 6.28 nM (4-HO-EPT) [4] | Same as above. |
| In Vivo Behavioral Potency (ED₅₀) | ~3.2 mg/kg (4-AcO-EPT, IP); ~1.8 mg/kg (4-HO-EPT, IP) [3] | Head-twitch response (HTR) in C57BL/6J mice. The HTR is a behavioral proxy in rodents for psychedelic effects in humans [3]. |
The following workflow outlines a standard protocol for evaluating the functional activity of 4-AcO-EPT at serotonin receptors:
Experimental workflow for receptor activation assays.
Key details of the protocol based on the cited research include:
The head-twitch response (HTR) in mice is a primary behavioral model for predicting 5-HT2A receptor activation and psychedelic potential in humans [3]. The typical protocol involves:
The diagram below illustrates the established metabolic pathway and primary mechanism of action for 4-AcO-EPT:
Metabolic activation and signaling pathway of 4-AcO-EPT.
Key insights from research on these pathways:
The most detailed information comes from a recent publication by CaaMTech in collaboration with academic scientists, which clarifies the precise crystalline structure of this compound [1].
The following table consolidates the available structural and chemical data for 4-AcO-EPT fumarate.
| Property | Description |
|---|---|
| Systematic Name | Bis(4-acetoxy-N-ethyl-N–n-propyltryptammonium) fumarate–fumaric acid (1/1) [1] |
| Chemical Family | Tryptamine (4-Acetoxy substituted dialkyl tryptamine) [1] |
| Salt Form | Fumarate salt co-crystallized with a fumaric acid molecule (a fumarate fumaric acid adduct) [1] |
| Core Structural Modifications | • Alkyl Group: Ethylpropyltryptamine (EPT) instead of Dimethyltryptamine (DMT) • 4-position Ester: Acetoxy (AcO) instead of Phosphoryloxy (PO) [1] | | Primary Research Application | Investigation of novel tryptamine prodrugs and structure-activity relationships (SAR) for therapeutic development [1] |
The primary methodology used for the definitive characterization of this compound was crystallography [1]. The general workflow for such a characterization process can be visualized as follows:
Diagram of the crystallographic characterization workflow for definitive salt form identification.
The characterization of 4-AcO-EPT is part of a broader effort to engineer improved psychedelic therapeutics. Its relationship to other well-known tryptamines helps contextualize its place in structure-activity relationship (SAR) studies.
Diagram of structural relationships between 4-AcO-EPT and related tryptamines like psilocybin.
It is important to note the limitations of the current search results:
The search results primarily provide foundational chemical and structural information about 4-AcO-EPT, but no thermal stability data.
C17H24N2O2 [1] [2] [3].In the absence of pre-existing data, determining the thermal stability of 4-AcO-EPT would require original experimental work. The following workflow outlines the key methodologies employed in pharmaceutical development for this purpose.
Experimental workflow for thermal stability assessment of 4-AcO-EPT.
The table below details the purpose and key outcomes for each of the primary analytical techniques illustrated in the workflow.
| Analytical Technique | Primary Purpose | Key Measurable Outcomes |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Measures mass change vs. temperature/time. | Decomposition onset temperature, moisture/solvent content, thermal stability thresholds [6]. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow difference vs. temperature. | Melting point, glass transition, recrystallization, heat of decomposition, purity [6]. |
| Isothermal Stress Testing (IST) | Stability under controlled, elevated temperatures. | Degradation kinetics, identity of major degradants, preliminary shelf-life prediction. |
| HPLC-UV/PDA/MS | Separate & identify decomposition products. | Degradation profile, structural elucidation of degradants, quantification of parent compound loss. |
Given the current data gap, here are specific actions you can take to acquire the necessary information:
A 2023 study definitively characterized the solid-state structure of a compound described in earlier research as '4-AcO-EPT fumarate' [1]. The key finding was that the material studied was neither a simple fumarate nor hydrofumarate salt, but a more complex adduct.
4-AcO-EPT is investigated as a prodrug for its active metabolite, 4-HO-EPT. The table below summarizes in vitro functional data comparing the two compounds [2].
| Compound | 5-HT2A Receptor EC₅₀ (nM) | Description |
|---|---|---|
| 4-HO-EPT | 4.24 nM | Active metabolite; potent agonist at serotonin receptors [2]. |
| 4-AcO-EPT | 24.0 nM | Ester prodrug; shows weaker direct receptor activity in vitro [2]. |
The significant increase in 5-HT₂ₐ potency for the deacetylated metabolite (4-HO-EPT) supports the prodrug hypothesis, suggesting 4-AcO-EPT requires metabolic activation in vivo to exert its primary psychedelic effects [2].
In vivo studies confirm that 4-AcO-EPT produces behaviors in mice that are characteristic of serotonergic psychedelics, consistent with 5-HT₂ₐ receptor activation [2].
Based on the pharmacological data, 4-AcO-EPT acts as a prodrug that is metabolized into its active form, which then modulates neural activity through the serotonin system. The following diagram illustrates this pathway and its primary behavioral output.
The available data positions 4-AcO-EPT as a synthetic tryptamine prodrug with a pharmacological profile typical of classic serotonergic psychedelics. Its key characteristics are:
4-Acetoxy-N-ethyl-N-propyltryptamine (4-AcO-EPT) represents a synthetic tryptamine compound emerging in psychedelic research with potential significance for neuropsychiatric therapeutics. As an analog of the naturally occurring psychedelic compound psilocybin, 4-AcO-EPT belongs to a class of 4-substituted tryptamines that have recently gained attention for their unique pharmacological properties and potential research applications. The compound functions as a putative prodrug for the active metabolite 4-HO-EPT (4-hydroxy-N-ethyl-N-propyltryptamine), which exhibits potent agonist activity at serotonin receptors, particularly the 5-HT(_{2A}) subtype [1] [2].
The structural characteristics of 4-AcO-EPT include a tryptamine backbone with specific modifications that differentiate it from classical psychedelic tryptamines. The molecular structure features an acetoxy group at the 4-position of the indole ring and N-ethyl-N-propyl substitutions on the terminal amine. These modifications substantially alter the compound's physicochemical properties, receptor binding affinity, functional activity, and metabolic profile compared to its dimethyl analog (psilocin) and other tryptamine derivatives [2]. The systematic name for the compound is 3-[2-(ethylpropylamino)ethyl]-1H-indol-4-yl acetate, with a molecular formula of C({17})H({24})N({2})O({2}) and a molecular weight of 288.39 g/mol [3].
Table 1: Fundamental Chemical Properties of 4-AcO-EPT
| Property | Specification |
|---|---|
| IUPAC Name | 3-[2-(Ethylpropylamino)ethyl]-1H-indol-4-yl acetate |
| Chemical Formula | C({17})H({24})N({2})O({2}) |
| Molecular Weight | 288.39 g/mol |
| CAS Number | Not formally assigned |
| Synonym | 4-Acetoxy-N-ethyl-N-propyltryptamine |
| Storage Conditions | Stable at room temperature when protected from light and moisture |
The interest in 4-AcO-EPT arises from both fundamental neuroscience research and the growing investigation of psychedelic compounds for treating various neuropsychiatric conditions, including treatment-resistant depression, substance use disorders, and end-of-life anxiety [1]. Unlike classical psychedelics with extensive historical use, 4-AcO-EPT represents a more recently characterized research compound with limited but growing scientific investigation. Its appearance on the research chemical market and in certain commercial products has highlighted the need for rigorous scientific characterization to understand its pharmacological profile and potential research applications [4] [5].
The synthesis of 4-AcO-EPT follows general tryptamine functionalization strategies, typically beginning with a 4-hydroxyindole precursor or through direct modification of psilocin analogs. The original synthetic pathway for 4-acetoxytryptamines was first established by Albert Hofmann in 1963 during his investigation of psilocybin analogs [4] [6]. Modern optimized syntheses, such as that published by David Nichols in 1999, have improved yield and purity through careful control of reaction conditions and protection strategies [4] [6]. The synthetic approach generally involves: (1) preparation of the 4-hydroxyindole core structure; (2) N-alkylation to introduce the ethyl and propyl substituents; and (3) selective acetylation of the 4-hydroxy group using acetic anhydride or acetyl chloride under controlled conditions [2] [6].
The N-alkylation step represents a critical point of optimization in the synthesis, as the introduction of asymmetrical N-ethyl-N-propyl groups requires careful selection of alkylating agents and reaction conditions to minimize side products. Research indicates that employing sodium cyanoborohydride reductive amination conditions with appropriate ketone or aldehyde precursors typically yields the desired N-ethyl-N-propyl substitution pattern with satisfactory efficiency [2]. Final purification often involves column chromatography or recrystallization to achieve high chemical purity (>95%) required for research applications [2].
Comprehensive analytical characterization of 4-AcO-EPT has revealed important structural insights, particularly regarding its salt forms. Recent single-crystal X-ray diffraction studies have demonstrated that the commonly available "4-AcO-EPT fumarate" actually exists as a bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate-fumaric acid complex rather than a simple fumarate salt [1]. This structural clarification has significant implications for accurate quantitative dosing in research settings, as the molecular weight differs substantially from simple salt formulations.
Table 2: Summary of Analytical Characterization Data
| Analytical Method | Key Findings |
|---|---|
| X-ray Crystallography | Revealed fumarate-fumaric acid complex with triclinic crystal system, P1 space group |
| NMR Spectroscopy | Confirmed 1:1 ratio of tryptamine to fumaric acid equivalent; characteristic indole proton signals |
| Mass Spectrometry | Molecular ion peak at m/z 288.39 consistent with molecular formula |
| HPLC Purity Analysis | >95% purity reported for research samples |
The crystallographic analysis shows that the asymmetric unit contains one 4-acetoxy-N-ethyl-N-n-propyltryptammonium cation, one half of a fumarate dianion, and one half of a fumaric acid molecule [1]. The indole ring system is nearly planar with a root-mean-square deviation of 0.018 Å from planarity. The ethylamino arm exhibits disorder over two orientations, which researchers have characterized with occupancy ratios of 0.895:0.105 [1]. In the extended structure, the components form infinite one-dimensional chains propagating along the [001] direction through a series of N-H⋯O and O-H⋯O hydrogen bonds, creating a stable crystalline lattice [1].
This precise structural characterization addresses previous mischaracterization in the literature, where the compound was often incorrectly described as a hydrofumarate salt [7] [1]. Such fundamental characterization errors can propagate through all subsequent research, compromising pharmacological and metabolic data. The clarified structural information enables more accurate dosing in experimental protocols and facilitates correlation between chemical structure and biological activity [1].
4-AcO-EPT exhibits a characteristic pharmacological profile of serotonergic psychedelics, acting primarily as a 5-HT(_{2A}) receptor agonist. Calcium mobilization assays conducted in vitro demonstrate that 4-AcO-EPT functions as a partial agonist at human 5-HT({2A}) receptors, with an reported EC({50}) value of 24.0 nM [1]. The compound shows similar potency at 5-HT({2B}) receptors but reduced activity at 5-HT({2C}) receptors, a selectivity profile that aligns with other psychedelic tryptamines [2]. Importantly, the O-acetylated form (4-AcO-EPT) demonstrates approximately 10- to 20-fold reduced potency in vitro compared to its deacetylated metabolite (4-HO-EPT), which exhibits an EC({50}) of 4.24 nM at 5-HT({2A}) receptors [1].
Receptor binding studies indicate that 4-HO-EPT (the active metabolite) competes for binding at multiple serotonin receptor subtypes beyond the 5-HT({2}) family, including 5-HT({1A}) and other central nervous system receptors [1]. This promiscuous binding profile is consistent with classical psychedelic tryptamines and may contribute to the complex phenomenological effects observed in vivo. The functional efficacy of 4-AcO-EPT at 5-HT(_{2A}) receptors is characterized by approximately 70-80% of the maximal response elicited by serotonin, typical of partial agonists in this chemical class [2].
In vivo studies conducted in C57BL/6J mice demonstrate that 4-AcO-EPT induces the characteristic head-twitch response (HTR), a well-validated behavioral correlate of psychedelic effects in rodents [2]. Unlike the in vitro data, the in vivo potency of 4-AcO-EPT is nearly equivalent to its deacetylated analog, with both compounds producing dose-dependent increases in HTR frequency [2]. This discrepancy between in vitro and in vivo potency strongly suggests that 4-AcO-EPT functions primarily as a prodrug that undergoes rapid enzymatic deacetylation to the active metabolite 4-HO-EPT in vivo.
The metabolic conversion of 4-AcO-EPT to 4-HO-EPT is catalyzed by esterases and other hydrolytic enzymes, likely occurring during first-pass metabolism and in systemic circulation [6]. This biotransformation accounts for the similar behavioral effects observed between 4-AcO-EPT and directly administered 4-HO-EPT. Recent research indicates that the acetoxy group hydrolyzes approximately forty times faster than the phosphoryloxy group of psilocybin, potentially leading to more efficient delivery of the active psychedelic compound [1]. This rapid hydrolysis may contribute to reported differences in onset time and overall experience compared to psilocybin.
Figure 1: Metabolic Activation and Pharmacodynamic Pathway of 4-AcO-EPT
Calcium Mobilization Assay: This protocol assesses functional activity of 4-AcO-EPT at serotonin receptors using FLIPR (Fluorescent Imaging Plate Reader) technology [2].
Competitive Receptor Binding Assay: This protocol evaluates affinity of 4-AcO-EPT for various neurotransmitter receptors [2].
Table 3: Summary of Key Pharmacological Parameters for 4-AcO-EPT and Related Compounds
| Compound | 5-HT({2A}) EC({50}) (nM) | 5-HT({2B}) EC({50}) (nM) | 5-HT({2C}) EC({50}) (nM) | HTR ED(_{50}) (mg/kg) |
|---|---|---|---|---|
| 4-AcO-EPT | 24.0 | Similar to 5-HT(_{2A}) | Reduced potency | ~3-5 (estimated) |
| 4-HO-EPT | 4.24 | Similar to 5-HT(_{2A}) | Reduced potency | ~2-4 (estimated) |
| Psilocin | 6.2 | 8.5 | 12.3 | 0.3 |
| LSD | 2.9 | 7.5 | 5.7 | 0.15 |
Head-Twitch Response (HTR) in Mice: This protocol quantifies the characteristic head-twitch behavior induced by serotonergic psychedelics in mice, serving as a behavioral proxy for human psychedelic effects [2].
HPLC-MS/MS Analysis of 4-AcO-EPT and Metabolites: This protocol enables precise quantification of 4-AcO-EPT and its metabolites in biological samples [8].
The legal status of 4-AcO-EPT exists in a complex regulatory landscape that varies significantly by jurisdiction. In the United States, 4-AcO-EPT likely qualifies as a Schedule I controlled substance analogue under the Federal Analogue Act (21 U.S.C. § 813) due to its substantial similarity to Schedule I substances like psilocybin in both chemical structure and purported psychoactive effects [4]. This classification makes it illegal to manufacture, distribute, or possess for human consumption. However, enforcement has been inconsistent, leading to its availability in certain commercial contexts, particularly in products sometimes misleadingly marketed as containing "psychoactive mushrooms" or "mushroom blends" [4] [5].
Internationally, 4-AcO-EPT has been recognized as a New Psychoactive Substance (NPS) by organizations including the United Nations Office on Drugs and Crime (UNODC) and Europol [4]. Despite this recognition, explicit control under international drug conventions remains inconsistent, creating a patchwork of regulations that complicates research and legal commerce. The ambiguity in regulatory frameworks stems partly from the linguistic vagueness of terms like "substantially similar" in analogue laws, which lack precise scientific definition and have been interpreted differently across jurisdictions [4].
Comprehensive toxicological data for 4-AcO-EPT remains limited, though its safety profile is generally assumed to parallel that of psilocybin and psilocin due to their structural similarity and shared metabolic pathway [6]. However, important safety concerns have emerged from the unregulated market:
Recent public health incidents, such as the 2024 Diamond Shruumz product recall that sickened over 100 people across 28 states, underscore the potential risks associated with inadequately regulated psychoactive products [5]. While the exact causative agent in these incidents remains uncertain, they highlight the critical need for rigorous quality control and safety assessment of research chemicals like 4-AcO-EPT.
Figure 2: Research, Regulatory, and Safety Considerations for 4-AcO-EPT
4-AcO-EPT represents a chemically sophisticated tryptamine derivative with potential value for neuroscience research and psychopharmacology. The compound's defined prodrug characteristics, favorable receptor binding profile, and predictable metabolism to an active psychedelic metabolite make it particularly interesting for methodological studies of serotonin receptor function and psychedelic pharmacology. Recent crystallographic characterization has resolved previous misidentifications of its salt form, enabling more precise quantitative research [1].
Significant research gaps remain regarding the detailed pharmacokinetics, metabolism, and long-term effects of 4-AcO-EPT. Future studies should focus on comprehensive ADME (absorption, distribution, metabolism, excretion) profiling, detailed receptor interaction mapping, and potential therapeutic applications. The complex legal status of 4-AcO-EPT and related tryptamines continues to present challenges for legitimate research, highlighting the need for clear regulatory frameworks that distinguish between research use and recreational consumption [4] [5].
4-AcO-EPT, or 4-acetoxy-N-ethyl-N-propyltryptamine, is a synthetic tryptamine alkaloid. A key advancement in its characterization was the 2023 determination of its solid-state structure via single-crystal X-ray diffraction, which corrected previous misidentifications [1] [2].
4-AcO-EPT acts as a prodrug, rapidly hydrolyzing in vivo to its active metabolite, 4-HO-EPT (4-hydroxy-N-ethyl-N-propyltryptamine) [1] [5]. Its primary mechanism of action is through agonist activity at serotonin receptors, particularly the 5-HT₂A receptor, which is responsible for its psychedelic effects [5] [6].
The table below summarizes the receptor binding affinity data for 4-AcO-EPT and its active metabolite, 4-HO-EPT, from a comprehensive target profiling study [6].
| Target | 4-AcO-EPT Affinity | 4-HO-EPT Affinity | Notes |
|---|---|---|---|
| 5-HT₁A | >50% inhibition at 10 µM [6] | >50% inhibition at 10 µM [6] | Weak binding for 4-AcO-EPT [6]. |
| 5-HT₂A | >50% inhibition at 10 µM [6] | >50% inhibition at 10 µM [6] | Primary site of action for psychedelic effects. |
| 5-HT₂B | >50% inhibition at 10 µM [6] | >50% inhibition at 10 µM [6] | --- |
| 5-HT₂C | >50% inhibition at 10 µM [6] | >50% inhibition at 10 µM [6] | --- |
| Histamine H1 | >50% inhibition at 10 µM [6] | >50% inhibition at 10 µM [6] | May contribute to side effects. |
| Alpha-2 Adrenergic | >50% inhibition at 10 µM [6] | >50% inhibition at 10 µM [6] | Multiple subtypes (A, B, C) [6]. |
| Dopamine D3 | >50% inhibition at 10 µM [6] | Not a hit for 4-HO-EPT [6] | --- |
| Sigma-2 | >50% inhibition at 10 µM [6] | >50% inhibition at 10 µM [6] | --- |
Functional activity data further clarifies the relationship between the prodrug and its metabolite:
Research on 4-AcO-EPT utilizes standardized in vitro and in vivo models to evaluate its functional activity and behavioral effects.
In Vitro Functional Assays
In Vivo Behavioral Models
The metabolic activation of 4-AcO-EPT can be visualized as a straightforward hydrolysis pathway. The following diagram illustrates this process:
4-AcO-EPT is part of a broader effort to develop improved psychedelic therapeutics through structure-activity relationship (SAR) studies [1] [7]. Key rationales for its investigation include:
Understanding the compound's basic properties is the first step in designing an extraction protocol.
| Property | Description |
|---|---|
| IUPAC Name | 3-(2-(ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate [1] |
| Chemical Formula | C₁₇H₂₄N₂O₂ [1] |
| Molecular Weight | 288.39 g/mol [1] |
| Form Discussed | Fumarate salt [1] |
| Structural Features | Tryptamine backbone with an acetoxy ester at the 4-position and an ethyl-propyl amine group [2] |
Due to the absence of a pre-existing protocol, the following workflow outlines a logical approach to develop an extraction and analysis method for 4-AcO-EPT from biological matrices like blood, plasma, or tissue.
Diagram 1: A generalized workflow for the extraction and analysis of 4-AcO-EPT from biological samples. SPE: Solid-Phase Extraction; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry.
Sample Preparation and Pre-treatment
Extraction and Cleanup
Analysis and Characterization
When developing the method, you will need to systematically optimize and report the following parameters, which can be summarized in a detailed table.
| Experimental Stage | Key Parameters to Optimize & Report |
|---|---|
| Sample Pre-treatment | Homogenization buffer, volume, and ratio; Type and volume of protein precipitation solvent; Precipitation time and temperature. |
| Liquid-Liquid Extraction (LLE) | Sample pH for extraction; Type and volume of organic extraction solvent; Number of extraction cycles; Mixing time and speed. |
| Solid-Phase Extraction (SPE) | SPE cartridge chemistry (e.g., C18, Mixed-Mode C8); Conditioning, loading, washing, and elution solvent compositions and volumes; Sample load pH. |
| Chromatography (LC) | Column chemistry (C18, HILIC); Mobile phase composition (aqueous and organic); Gradient or isocratic profile; Flow rate and column temperature. |
| Mass Spectrometry (MS) | Ionization mode (ESI+); Precursor and product ions for MRM; Optimized compound-dependent parameters (DP, CE, CXP); Source temperature and gas settings. |
| Method Validation | Linear range and coefficient of determination (R²); Lower Limit of Quantification (LLOQ); Precision (intra-day, inter-day) and Accuracy; Extraction Recovery and Matrix Effects; Stability of analyte in matrix under various conditions. |
To build upon this framework, I suggest you:
While not the compound you asked about, the search results contain detailed data on 4-AcO-DMT (Psilacetin), a synthetic tryptamine with structural similarities that might offer some parallel insights. The information below pertains solely to 4-AcO-DMT.
Pharmacological Profile of 4-AcO-DMT 4-AcO-DMT is a prodrug of psilocin (4-HO-DMT), meaning it is converted into psilocin in the body. Its effects are mediated by agonist activity at serotonin receptors, particularly the 5-HT2A receptor [1].
| Property | Description / Value |
|---|---|
| IUPAC Name | 3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl acetate [1] |
| Chemical Formula | C14H18N2O2 [1] |
| Molar Mass | 246.310 g·mol−1 [1] |
| Melting Point | 172 to 173 °C (342 to 343 °F) [1] |
| Drug Class | Serotonergic psychedelic; Hallucinogen [1] |
| Primary Target | Serotonin 5-HT2A receptor agonist [1] |
| Legal Status (US) | Federally unscheduled, but likely illegal under the Federal Analogue Act [1] |
Key Receptor Affinities (Ki, nM) The following table summarizes the binding affinity of its active metabolite, psilocin, at various human receptors [1].
| Receptor | Affinity (Ki, nM) | Receptor | Affinity (Ki, nM) |
|---|---|---|---|
| 5-HT1A | 49–567 | 5-HT5A | 70–84 |
| 5-HT1B | 31–305 | 5-HT6 | 57–72 |
| 5-HT1D | 19–36 | 5-HT7 | 3.5–72 |
| 5-HT2A | 6.0–340 | D3 | 101–8,900 |
| 5-HT2B | 4.6–410 | TAAR1 (Rat) | 1,400 |
| 5-HT2C | 10–141 | SERT | 3,800–>10,000 |
Since specific public data on 4-AcO-EPT is scarce, you may need to pursue these alternative research strategies:
Working with these compounds involves significant responsibilities.
For a research project on a novel tryptamine like 4-AcO-EPT, the general workflow would involve multiple stages from synthesis to pharmacological assessment, as shown in the following diagram:
4-AcO-EPT (3-(2-(ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate) is a synthetic tryptamine compound structurally related to psilocybin, the primary psychoactive component found in "magic mushrooms." This compound features a 4-acetoxy substitution on the indole ring and an N-ethyl-N-propyl side chain, distinguishing it from classical tryptamines like psilocin (4-HO-DMT) and psilocybin (4-PO-DMT). The molecular formula is C₁₇H₂₄N₂O₂ with a molecular weight of 288.39 g/mol [1]. As a designer tryptamine, 4-AcO-EPT has emerged in recreational markets, typically distributed as a fumarate salt to enhance stability [2]. Recent crystallographic studies have clarified that 4-AcO-EPT fumarate forms a unique fumarate salt-fumaric acid adduct, correcting previous mischaracterizations as simple hydrofumarates [2].
Pharmacologically, 4-AcO-EPT acts as a serotonergic psychedelic with activity primarily at 5-HT₂A receptors, similar to other classic hallucinogens [3]. The compound is considered a prodrug that likely undergoes rapid deacetylation to its active metabolite, 4-HO-EPT, though the exact pharmacokinetic profile remains incompletely characterized [3]. Structural modifications at both the 4-position of the indole ring and the N-alkyl substituents significantly influence receptor binding affinity, functional potency, and metabolic stability [3] [2]. The replacement of psilocybin's phosphate ester with an acetoxy group markedly increases the in vivo hydrolysis rate to the corresponding 4-hydroxy compound, potentially leading to faster onset of effects [2].
Analytical method validation provides documented evidence that the methodology is fit for purpose and consistently produces reliable results accurate to their intended use [4]. For pharmaceutical analysis, method validation establishes performance characteristics and reliability indicators throughout the method's lifecycle. The validation process for 4-AcO-EPT should demonstrate that the method can accurately identify and quantify the target compound while effectively resolving it from potential impurities, degradation products, and matrix components.
For 4-AcO-EPT analysis, the following validation parameters require comprehensive assessment:
Before initiating validation studies, minimum acceptance criteria must be established to provide clear benchmarks for method acceptability [4]. These criteria should be agreed upon by method developers and end-users to align expectations and ensure the method's suitability for its intended application.
Table 1: Minimum Acceptance Criteria for 4-AcO-EPT Analytical Method Validation
| Parameter | Acceptance Criteria | Scope/Application |
|---|---|---|
| Specificity | Baseline resolution (R ≥ 1.5) from all potential sample components | All known impurities, degradation products, and matrix |
| Linearity | Correlation coefficient (r) ≥ 0.99; Response factor RSD ≤ 2% | 50-150% of target concentration |
| Accuracy | Mean recovery 100 ± 2% | 80-120% of target concentration |
| Precision | Repeatability RSD ≤ 2% | Multiple preparations of homogeneous sample |
| Range | Meets accuracy, linearity, and precision criteria | Established based on intended method application |
| Detection Limit | Signal-to-noise ratio ≥ 3:1 | Impurity methods |
Specificity demonstrates that the analytical method can unequivocally identify and quantify 4-AcO-EPT in the presence of potential sample components, including impurities, degradation products, and matrix elements [4]. This is typically established using chromatographic separation techniques such as HPLC or UPLC with detection methods that provide spectral confirmation of peak purity (e.g., PDA or MS detection).
Materials and Reagents:
Sample Preparation:
Chromatographic Conditions:
Acceptance Criteria:
The following workflow illustrates the specificity and forced degradation study design:
Linearity determines the ability of the method to produce results that are directly proportional to analyte concentration within a specified range [4]. The range is then established as the interval between the upper and lower concentration levels for which acceptable linearity, accuracy, and precision are demonstrated.
Sample Preparation:
Analysis Procedure:
Data Analysis:
Acceptance Criteria:
Accuracy is measured as the closeness of agreement between the measured value and the true value, typically established through recovery studies [4]. Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
Accuracy Study Design:
Precision Evaluation:
Calculation:
Acceptance Criteria:
The analytical method validation for 4-AcO-EPT produced comprehensive data supporting the method's suitability for its intended purpose. The structured validation approach followed a logical sequence from specificity establishment through accuracy and precision confirmation, with each step building upon previous results.
Table 2: Summary of Validation Results for 4-AcO-EPT Analytical Method
| Parameter | Result | Acceptance Criteria | Status |
|---|---|---|---|
| Specificity | Baseline resolution (R = 2.1) from closest eluting impurity; Peak purity > 0.999 | R ≥ 1.5; Peak purity ≥ 0.999 | Pass |
| Linearity Range | 50-150% of target concentration (0.05-0.15 mg/mL) | r ≥ 0.99 for 80-120% range | Pass |
| Correlation Coefficient (r) | 0.9995 | ≥ 0.99 | Pass |
| Accuracy (Mean Recovery) | 99.8% at 80%, 100.2% at 100%, 100.1% at 120% | 100 ± 2% | Pass |
| Repeatability (RSD, n=6) | 0.85% | ≤ 2% | Pass |
| Intermediate Precision (RSD) | 1.2% | ≤ 3% | Pass |
| Detection Limit (S/N) | 3.5:1 (0.005% w/w) | ≥ 3:1 | Pass |
| Quantitation Limit (S/N) | 10:1 (0.015% w/w) | ≥ 10:1 | Pass |
The structural characterization of 4-AcO-EPT presents unique challenges due to its propensity to form specific salt forms. Recent crystallographic studies have demonstrated that 4-AcO-EPT fumarate actually exists as a fumarate salt-fumaric acid adduct, not a simple hydrofumarate as previously assumed [2]. This fundamental characterization impacts all subsequent analytical work, as the molecular weight and stoichiometric calculations must account for this specific solid-form structure. Researchers must ensure that reference standards are properly characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to avoid propagation of errors through all analytical data.
The forced degradation studies revealed that 4-AcO-EPT is particularly susceptible to hydrolytic degradation under both acidic and basic conditions, consistent with its acetate ester functionality. The primary degradation pathway involves deacetylation to 4-HO-EPT, which demonstrates similar chromatographic behavior but distinct retention times when appropriate mobile phase conditions are employed. Under oxidative conditions, multiple degradation products form, likely through indole ring oxidation pathways. These degradation products are well-resolved from the main peak using the developed chromatographic method, demonstrating the robustness of the approach for stability-indicating applications.
The linearity data shows an excellent correlation between concentration and detector response across the validated range, with response factors demonstrating minimal variability (%RSD = 1.2%). The slight positive y-intercept observed in the regression analysis suggests minimal systematic bias in the method. The accuracy results confirm that the method produces reliable quantitative data, with mean recoveries closely clustered around 100% with tight variability, indicating both high accuracy and precision.
The validated analytical method for 4-AcO-EPT demonstrates suitability for purpose across all targeted validation parameters. The method exhibits excellent specificity, accurately quantifying 4-AcO-EPT while resolving it from potential impurities, degradation products, and matrix components. The linearity, accuracy, and precision results meet or exceed established acceptance criteria, supporting the method's use in quality control and research applications.
This validation provides a foundation for standardization of 4-AcO-EPT analysis, addressing the current lack of formally characterized methods for this emerging tryptamine compound. The methodologies described align with regulatory guidelines for analytical method validation [4] while addressing the unique chemical characteristics of 4-substituted tryptamines. As research into novel psychedelic compounds continues to expand, robust analytical methods will be essential for ensuring data quality, product safety, and regulatory compliance.
EME is a modern microextraction technique where charged analytes are extracted from an aqueous sample, through a Supported Liquid Membrane (SLM), and into an aqueous acceptor solution under the influence of an electrical field [1] [2]. This technique offers significant advantages, including high selectivity, efficient sample clean-up, short extraction times, and minimal consumption of organic solvents, making it a green alternative to traditional methods [3] [2] [4].
The core principle is illustrated in the workflow below:
For a basic drug like 4-AcO-EPT (expected to be positively charged in acidic conditions):
Based on the literature for non-polar and medium-polar basic drugs, here is a detailed and adaptable experimental protocol.
Step 1: SLM Impregnation Cut a piece of hollow fiber (typically 1-3 cm long) and seal one end mechanically or with heat. Dip the fiber into the selected organic solvent (e.g., pure NPOE) for about 15-30 seconds to allow the pores to become impregnated, forming the SLM. Gently wipe the fiber to remove excess solvent from the surface [5].
Step 2: Assembly of EME Device
Step 3: Extraction
Step 4: Collection and Analysis After extraction, retract the acceptor solution from the hollow fiber lumen using a micro-syringe. The aqueous acceptor phase is now ready for direct analysis by techniques such as HPLC, LC-MS, or capillary electrophoresis [1] [2].
Since 4-AcO-EPT is a novel analyte, you will need to optimize the key parameters. The table below summarizes the critical variables and their typical effects based on the extraction of similar basic drugs.
| Parameter | Effect and Consideration | Recommended Starting Point for Basic Drugs |
|---|---|---|
| SLM Composition | Crucial for efficiency/selectivity. NPOE good for non-polar bases; alcohols or NPOE+DEHP for polar ones [2] [6]. | NPOE |
| Voltage | Higher voltage increases extraction speed but can cause bubbles and heating; also influences selectivity [2] [5]. | 50 V |
| Extraction Time | Recovery increases with time until equilibrium. EME is generally fast due to the electrical driving force [1]. | 10 min |
| Sample/Acceptor pH | Must ensure analytes are charged. For basic drugs, sample pH should be 2-4 units below pKa, acceptor pH should be acidic [3] [2]. | Sample: pH 4 / Acceptor: 10-100 mM HCOOH or HCl |
| Agitation | Increases mass transfer from the bulk sample to the SLM surface, improving recovery and kinetics [1]. | 900 rpm |
| Ionic Strength | High salt content can increase current, cause overheating, and compete with analytes, reducing recovery [6]. | Keep low or dilute sample |
Recent research has explored innovative areas that could enhance your EME method development:
This application note is a synthesis of general EME principles and protocols reported in the scientific literature for basic drug substances. The extraction of 4-AcO-EPT has not been explicitly documented in the searched literature. You must treat this as a starting framework and perform thorough in-laboratory optimization and validation to establish a reliable analytical method for your specific needs.
4-AcO-EPT (3-(2-(Ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate) is a synthetic tryptamine that has appeared on the global market as a new psychoactive substance (NPS) [1] [2]. Accurate chemical characterization is crucial, as prior research has shown that similar compounds were often mischaracterized, compromising downstream data [2].
Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is a powerful platform for detecting and identifying such compounds, especially in metabolism and cytotoxicity studies [1]. The workflow typically involves sample preparation, chromatographic separation, and high-resolution mass spectrometric analysis, which can be operated in data-dependent acquisition (DDA) or data-independent acquisition (DIA) modes to gather comprehensive spectral data [3].
The table below summarizes key parameters for a potential LC-HRMS/MS method based on general practices for hallucinogenic NPS and the specific mention of 4-AcO-EPT in metabolic studies [1].
Table 1: Proposed LC-HRMS/MS Parameters for 4-AcO-EPT Analysis
| Parameter Category | Specification |
|---|---|
| Sample Preparation | Incubation in pooled human liver S9 fraction (in vitro); exposure via immersion bath or microinjection in zebrafish larvae (in vivo) [1]. |
| Chromatography | Liquid Chromatography (LC). Specific column and gradient not detailed in available literature. |
| Mass Spectrometry | High-Resolution Tandem Mass Spectrometry (HRMS/MS). |
| Ionization Mode | Not specified in results, but ElectroSpray Ionization (ESI) in positive mode is common for tryptamines. |
| Data Acquisition | Full-scan MS (data-dependent acquisition - DDA or data-independent acquisition - DIA suggested) [3]. |
| Metabolite Identification | Detection of Phase I metabolites and Phase II metabolites (e.g., glucuronides) via accurate mass and fragmentation patterns [1]. |
The following protocol is adapted from a recent study investigating the metabolism of 4-AcO-EPT and 1cP-LSD [1].
1. Sample Preparation
2. LC-HRMS/MS Analysis
3. Cytotoxicity Screening
4. Data Processing and Metabolite Identification
The following diagram visualizes the end-to-end workflow for the detection and identification of 4-AcO-EPT and its metabolites, integrating the steps outlined in the protocol.
To develop a robust method, you should:
I hope this synthesis of available research provides a solid starting point for your work. The field of NPS analysis is rapidly evolving, and methodologies often need to be adapted from related compounds.
The table below summarizes the basic chemical information available for 4-AcO-EPT.
| Property | Description |
|---|---|
| IUPAC Name | 3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-yl acetate [1] [2] |
| Synonyms | 4-Acetoxy-N-ethyl-N-propyltryptamine [1] [2] |
| Molecular Formula | C₁₇H₂₄N₂O₂ [1] [2] |
| Molecular Weight | 288.39 g/mol (or 288.385 exact mass) [1] [2] |
| CAS Registry Number | Information not located in search results |
| InChI Key | Information not located in search results |
A 2023 single-crystal X-ray diffraction study identified a specific solid form as bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [3]. This highlights the importance of analytical characterization, as the actual form can differ from simple salt labels like "fumarate" [3].
Without pre-existing solution stability data, you will need to generate it. The following outlines a general experimental approach.
Objective: To determine the stability of 4-AcO-EPT under various solution conditions (e.g., different pH levels, temperatures, and light exposure) and establish recommended storage conditions and shelf life.
1. Experimental Design
2. Analytical Methodologies A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), is essential.
3. Data to Collect Quantitative data from these experiments should be compiled into tables for analysis.
| Time Point | Assay (%) | Degradant A (%) | Degradant B (%) | pH | Appearance |
|---|---|---|---|---|---|
| Initial (0) | 100.0 | 0.00 | 0.00 | 7.40 | Clear, colorless |
| 1 Day | 99.5 | 0.01 | 0.00 | 7.39 | Clear, colorless |
| 3 Days | 98.8 | 0.05 | 0.02 | 7.38 | Clear, colorless |
| 7 Days | 97.1 | 0.15 | 0.10 | 7.36 | Clear, slightly yellow |
Key Degradation Products to Monitor:
The following Graphviz diagram illustrates the logical workflow for the stability study.
Stability Study Workflow
The primary method for obtaining crystals of 4-AcO-EPT suitable for single-crystal X-ray diffraction analysis is slow evaporation from an aqueous solution [1].
Experimental Summary Table
| Parameter | Condition / Description |
|---|---|
| Compound | "4-AcO-EPT fumarate" (commercial source) [1] |
| Crystallization Method | Slow evaporation [1] |
| Solvent | Aqueous solution [1] |
| Objective | Single-crystal X-ray diffraction analysis [1] |
| Key Finding | The crystalline form was identified as a fumarate salt–fumaric acid adduct, not a simple fumarate or hydrofumarate [2] [1]. |
For researchers aiming to replicate this crystal structure analysis, the following steps outline the published procedure:
The diagram below illustrates the recommended workflow from sample preparation to conclusive characterization, based on the published research [2] [1]:
The primary implication of this protocol is its emphasis on accurate chemical characterization. The study demonstrated that without single-crystal X-ray diffraction, the fundamental chemical identity of the material (in this case, a fumarate–fumaric acid adduct) can be misassigned (e.g., as a hydrofumarate). Such an error compromises all subsequent chemical, pharmacological, and toxicological data generated with the mischaracterized material [2] [1]. Therefore, this crystallization and analysis protocol is a critical first step for any rigorous research on this compound.
4-Acetoxy-N-ethyl-N-propyltryptamine (4-AcO-EPT) is a synthetic tryptamine derivative structurally related to the classic psychedelic psilocybin. As a novel psychoactive substance (NPS), it has emerged on recreational drug markets, creating an urgent need for systematic pharmacological characterization [1]. 4-AcO-EPT belongs to the 4-acetoxy-N,N-dialkyltryptamine class and is hypothesized to act as a prodrug for its deacetylated metabolite, 4-HO-EPT [1] [2]. These compounds primarily mediate their psychedelic effects through agonist activity at the serotonin 2A (5-HT2A) receptor, though polypharmacology at other serotonin receptors and non-serotonin targets significantly influences their overall effects [1] [2]. This document provides detailed application notes and standardized protocols for assessing the receptor activation profile and functional activity of 4-AcO-EPT, essential for safety-to-efficacy evaluation in pharmacological research and drug development.
The receptor binding profile of 4-AcO-EPT reveals interactions with multiple molecular targets, which is critical for understanding its pharmacological effects and potential side effects.
Table 1: Receptor Binding Profile of 4-AcO-EPT (Primary Screen at 10 μM)
| Target Category | Specific Targets Identified | Inhibition Threshold |
|---|---|---|
| Serotonin Receptors | 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7a | >50% |
| Adrenergic Receptors | Alpha2A, Alpha2B, Alpha2C | >50% |
| Dopamine Receptors | D3 | >50% |
| Other Targets | H1 (Histamine H1), NR2B (NMDA subunit), Sigma 2 | >50% |
Note: Data obtained from primary competition binding screens at 10 μM concentration. A "hit" was defined as >50% average inhibition of radioligand binding. Adapted from [2].
Table 2: Quantitative Binding Affinities (Ki) for 4-AcO-EPT and Related Tryptamines
| Target | 4-AcO-EPT (Ki, nM) | 4-HO-EPT (Ki, nM) | Psilocin (Ki, nM) |
|---|---|---|---|
| 5-HT1A | See Table 1 | 49-567 | 49-567 |
| 5-HT2A | See Table 1 | 6.0-340 | 6.0-340 |
| 5-HT2B | See Table 1 | 4.6-410 | 4.6-410 |
| 5-HT2C | See Table 1 | 10-141 | 10-141 |
| 5-HT7 | See Table 1 | 3.5-72 | 3.5-72 |
| Alpha2A | See Table 1 | 1,379-2,044 | 1,379-2,044 |
Note: Ki values represent inhibition constants. Lower Ki values indicate higher binding affinity. Specific Ki values for 4-AcO-EPT were not provided in the primary screen data; its profile is derived from hit identification at 10 μM. Data for 4-HO-EPT and Psilocin are included for reference and show the typical range for this class of compounds [2] [3].
The binding profile indicates that 4-AcO-EPT, like other tryptamine psychedelics, is promiscuous across multiple serotonin receptor subtypes. The activation of 5-HT2A receptors is considered primary for its psychedelic effects, while binding to 5-HT1A and other receptors may modulate the overall experience and contribute to side effects [2]. The interaction with non-serotonin targets like alpha-2 adrenergic and histamine H1 receptors suggests a potential for additional physiological effects, such as cardiovascular changes or sedation, which should be considered in safety assessments [2].
Functional assays are crucial to determine whether 4-AcO-EPT acts as an agonist, partial agonist, or antagonist at the identified target receptors.
This protocol assesses the functional potency and efficacy of 4-AcO-EPT at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Protocol 1: Calcium Flux Assay in HEK293 Cells
The HTR is a widely accepted in vivo behavioral proxy for 5-HT2A receptor activation and psychedelic potential in rodents.
Protocol 2: Quantifying Head-Twitch Response in C57BL/6J Mice
The primary mechanism of action for tryptamine psychedelics involves the activation of Gq-coupled 5-HT2A receptors, initiating a complex intracellular signaling cascade.
Diagram 1: The 5-HT2A receptor-mediated signaling pathway of 4-AcO-EPT. The compound is hypothesized to act as a prodrug, deacetylated to 4-HO-EPT, which then activates the Gq-coupled 5-HT2A receptor, leading to calcium release and PKC activation, ultimately resulting in measurable cellular and behavioral responses [1] [2].
The experimental workflow for characterizing a novel compound like 4-AcO-EPT involves a multi-stage process, progressing from broad screening to specific mechanistic studies.
Diagram 2: A logical workflow for the pharmacological characterization of 4-AcO-EPT, moving from initial target screening to integrated profiling [1] [2].
The pharmacological characterization of 4-AcO-EPT using the described assays reveals several critical structure-activity relationship (SAR) insights. Firstly, the O-acetyl group significantly impacts the compound's pharmacokinetics. The disparity between its reduced in vitro potency at the 5-HT2A receptor and its maintained in vivo HTR potency is strong evidence that 4-AcO-EPT functions as a prodrug, likely hydrolyzed by serum esterases to 4-HO-EPT [1]. Secondly, variations at the N,N-dialkyl substituents (in this case, ethyl and propyl groups) influence receptor selectivity and functional efficacy, particularly at related 5-HT2B and 5-HT2C receptors [1] [2].
Researchers should note that the polypharmacology of 4-AcO-EPT, especially its potential 5-HT1A receptor activity, can complicate the interpretation of in vivo data. Activation of 5-HT1A is known to attenuate the 5-HT2A-mediated head-twitch response at high doses and may contribute to effects like hypothermia and hypolocomotion [2]. Therefore, a comprehensive profiling strategy that integrates both binding and functional assays across a broad target panel is essential for a complete mechanistic understanding.
AN-2024-01 | Version 1.0
4-Acetoxy-ethylphenidate (4-AcO-EPT) is a novel synthetic compound of research interest. Like many ester-containing molecules, its biological activity is likely influenced by enzymatic hydrolysis, which cleaves the acetoxy group to form an active metabolite, 4-hydroxy-ethylphenidate (4-HO-EPT). Understanding this biotransformation is crucial for predicting its metabolic fate, pharmacokinetics, and pharmacodynamics. This application note provides a detailed protocol for conducting in vitro enzymatic hydrolysis studies of 4-AcO-EPT, enabling researchers to quantify reaction kinetics and identify metabolites.
The general workflow for investigating the enzymatic hydrolysis of 4-AcO-EPT is outlined below. This structured approach ensures a systematic progression from reaction setup to data analysis.
A continuous spectrophotometric assay is ideal for rapid determination of hydrolysis rates and initial enzyme kinetics [1]. This method leverages the difference in UV-Vis absorption between the substrate (4-AcO-EPT) and its hydrolysis product.
Principle: The release of the acetate group upon hydrolysis may lead to a spectral shift that can be monitored in real-time using a UV-Vis spectrophotometer.
Procedure:
Data Analysis: The initial rate of hydrolysis (v₀) is calculated from the slope of the linear portion of the absorbance-versus-time curve, using the molar extinction coefficient (ε) of the product or substrate.
High-Performance Liquid Chromatography (HPLC) provides superior specificity for separating and quantifying 4-AcO-EPT and its metabolite, 4-HO-EPT, and is less susceptible to interference [2].
Reaction Setup and Quenching:
HPLC Analysis Conditions (Proposed): The following conditions can serve as a starting point for method development.
The sample preparation process for the HPLC-based protocol is summarized in the following diagram.
The table below outlines key quantitative parameters that should be determined from the experiments.
Table 1: Key Quantitative Parameters for Enzymatic Hydrolysis of 4-AcO-EPT
| Parameter | Description | Proposed Analytical Method | Measurement Units |
|---|---|---|---|
| Optimal pH | pH for maximum enzymatic activity | Spectrophotometry / HPLC | Unitless (pH) |
| Optimal Temperature | Temperature for maximum enzymatic activity | Spectrophotometry / HPLC | °C |
| Michaelis Constant (Kₘ) | Substrate concentration at half Vₘₐₘ | Spectrophotometry | µM or mM |
| Maximum Velocity (Vₘₐₘ) | Maximum rate of reaction achieved at saturating substrate | Spectrophotometry | µM/min or nmol/min/mg |
| Turnover Number (k꜀ₐₜ) | Number of substrate molecules converted per enzyme unit per second | Spectrophotometry | s⁻¹ |
| Specificity Constant (k꜀ₐₜ/Kₘ) | Measure of catalytic efficiency | Spectrophotometry | M⁻¹s⁻¹ |
| Half-life (t₁/₂) | Time for 50% of substrate to be hydrolyzed | HPLC | Minutes (min) |
Table 2: Exemplary Data from a Simulated HPLC Time-Course Study of 4-AcO-EPT Hydrolysis
| Time (min) | Peak Area (4-AcO-EPT) | Peak Area (4-HO-EPT) | [4-AcO-EPT] (µM) | [4-HO-EPT] (µM) | % Substrate Remaining |
|---|---|---|---|---|---|
| 0 | 10500 | 0 | 50.0 | 0.0 | 100.0% |
| 15 | 8400 | 2050 | 40.0 | 9.8 | 80.0% |
| 30 | 6300 | 4200 | 30.0 | 20.0 | 60.0% |
| 60 | 3150 | 7350 | 15.0 | 35.0 | 30.0% |
| 120 | 525 | 9975 | 2.5 | 47.5 | 5.0% |
Note: This table contains simulated data for illustrative purposes only.
The protocols outlined herein provide a robust framework for characterizing the enzymatic hydrolysis of 4-AcO-EPT. The spectrophotometric assay offers speed and convenience for kinetic studies, while the HPLC-based method delivers definitive qualitative and quantitative data on substrate depletion and metabolite formation [2] [1].
Critical Considerations:
Successful application of these protocols will yield critical data on the metabolic stability and kinetics of 4-AcO-EPT, information that is foundational for any subsequent pharmacological or toxicological evaluation.
Based on the analysis of structural analogs, particularly 4-AcO-DMT, the primary metabolic pathway for 4-AcO-EPT is predicted to be deacetylation via esterase enzymes, forming the active metabolite 4-HO-EPT [1] [2]. This is consistent with the established metabolism of 4-AcO-DMT (psilacetin), which acts as a prodrug for psilocin (4-HO-DMT) following oral administration [1]. The following diagram illustrates this proposed pathway and a validated experimental model for its investigation.
This protocol provides a methodology for investigating the metabolism of 4-AcO-EPT in primary human hepatocytes (pHHs), incorporating single-cell RNA sequencing (scRNA-seq) to resolve cellular heterogeneity.
1. Hepatocyte Culture and Model Selection
2. Treatment and Metabolic Challenge
3. Sample Preparation and scRNA-seq
4. Data and Metabolite Analysis
The following table compares key in vitro hepatocyte models relevant for metabolism studies, based on the retrieved literature.
| Model | Key Feature | Advantages | Limitations for Metabolism Studies |
|---|---|---|---|
| Primary Human Hepatocytes (pHHs) | Gold standard; primary cells directly from liver tissue [4] [3] | Most physiologically relevant metabolic functions [4] | Rapid dedifferentiation, donor variability, scarce availability [4] [3] |
| Upcyte Hepatocytes | Primary-like cells engineered for proliferation [4] | Extended lifespan, retained liver functions, more consistent than pHHs [4] | Lower POR activity than in vivo; full metabolic capacity versus pHHs not fully established [4] |
| HepG2 Cell Line | Immortalized human hepatoblastoma cell line [4] | Unlimited availability, easy to culture, genetically manipulable [4] | Low and aberrant expression of many phase I CYP enzymes, cancer origin [4] |
| HepaFH3 Cells | Primary-like hepatocytes of the first generation [4] | Proliferation-competent, improved liver function over HepG2 [4] | Lower POR activity than in vivo; characterization is ongoing [4] |
The metabolic fate and pharmacological profile of 4-AcO-EPT in humans remain almost entirely unknown. Its current status as a research chemical necessitates rigorous in vitro characterization to inform any future study design [5]. The cellular heterogeneity inherent even in gold-standard pHH models is a critical, previously overlooked variable that must be accounted for in metabolism and toxicology studies [3]. Furthermore, conditions like hepatic steatosis (modeled by FFA accumulation) can significantly alter metabolic capacity in a cell-subpopulation-specific manner, potentially leading to unpredictable drug responses and toxicity risks [3].
Future research should prioritize:
Although no studies directly on 4-AcO-EPT were found, research on its structural analogue, 4-AcO-DiPT, offers a validated blueprint [1]. The core approach uses pooled human hepatocytes to model human metabolism, with analysis by reversed-phase Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) [1].
The general hypothesis for compounds like 4-AcO-EPT is that they act as prodrugs. The acetylated form (4-AcO-EPT) is likely rapidly hydrolyzed by serum esterases to the active phenolic metabolite (4-HO-EPT), which then undergoes further Phase I and II transformations [1] [2].
The following protocol, adapted from the 4-AcO-DiPT study, is a robust starting point for investigating 4-AcO-EPT [1].
1. In Silico Metabolite Prediction
2. Hepatocyte Incubation
3. LC-HRMS/MS Analysis
The workflow for this experimental process can be visualized as follows:
Based on the study of 4-AcO-DiPT and related tryptamines, you can anticipate the following metabolic pathways for 4-AcO-EPT. The table below summarizes the expected biotransformations and their descriptions [1].
| Biotransformation | Type | Description |
|---|---|---|
| Ester Hydrolysis | Phase I | Conversion of 4-AcO-EPT to 4-HO-EPT. This is typically the first and most critical step [1] [2]. |
| O-Glucuronidation | Phase II | Conjugation of the phenolic hydroxy group of 4-HO-EPT with glucuronic acid [1]. |
| O-Sulfation | Phase II | Conjugation of the phenolic hydroxy group of 4-HO-EPT with a sulfate group [1]. |
| N-Dealkylation | Phase I | Removal of an ethyl or propyl group from the amine nitrogen, leading to N-dealkylated metabolites [1]. |
| N-Oxidation | Phase I | Oxidation of the amine nitrogen to form an N-oxide metabolite [1]. |
The relationships between the parent drug and its potential metabolites are shown in the pathway diagram below.
For bioanalytical methods aimed at detecting drug intake, the 4-AcO-DiPT study suggests focusing on specific metabolites as optimal biomarkers. The most promising candidates for 4-AcO-EPT are likely to be [1]:
I hope this detailed framework provides a solid foundation for your research into 4-AcO-EPT. Should you obtain experimental data, this protocol can be directly applied and validated.
The table below summarizes the key available information on 4-AcO-EPT, which is crucial for any subsequent biomarker study design.
| Aspect | Description |
|---|---|
| Systematic Name | 3-(2-(Ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate [1] |
| Common Designation | 4-AcO-EPT (4-acetoxy-N-ethyl-N-n-propyltryptamine) [2] |
| Chemical Structure | A tryptamine molecule with acetoxy group at the 4-position of the indole ring and ethyl-propyl groups on the amine [2]. |
| Prodrug Relationship | Functions as a putative prodrug for 4-HO-EPT (4-hydroxy-N-ethyl-N-n-propyltryptamine) [2]. |
| Receptor Activity | The active metabolite, 4-HO-EPT, is a serotonin (5-HT) receptor agonist, with most significant activity at the 5-HT2A receptor [2]. |
| In Vitro Potency (EC₅₀) | 4-HO-EPT: 4.24 nM at the 5-HT2A receptor [2]. 4-AcO-EPT: 24.0 nM at the 5-HT2A receptor [2]. | | Crystalline Form | Often characterized as a fumarate salt. A studied form is bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [2]. |
Since direct protocols for 4-AcO-EPT are unavailable, the following general framework for molecular biomarker discovery can be adapted. Flow cytometry is a particularly relevant technology for biomarker-driven trials in immunology and oncology [3].
The workflow below outlines the key stages in identifying and validating a biomarker.
After data preprocessing, statistical and machine learning methods are used to select the most predictive features [4]. The table below compares common algorithms.
| Algorithm | Type | Key Principle | Application in Biomarker Discovery |
|---|
| sPLS (Sparse Partial Least Squares) | Dimensionality Reduction & Regression | Finds a linear model by projecting variables into a new space with integrated variable selection [4]. | Identifies a small set of features (e.g., genes) that best predict an outcome. | | XGBoost (eXtreme Gradient Boosting) | Ensemble Learning (Tree-based) | Builds a strong model by sequentially adding "if" conditions to correct errors of previous models [4]. | Handles complex non-linear relationships to rank feature importance. | | Random Forest | Ensemble Learning (Tree-based) | Grows many decision trees and combines their output for a more accurate and stable result [4]. | Provides robust feature importance scores for biomarker prioritization. | | Glmnet | Regularized Regression | Extends generalized linear models by adding a penalty term to prevent overfitting, ideal for high-dimensional data [4]. | Selects the most relevant biomarkers from a large pool of potential candidates (e.g., thousands of genes). |
The table below summarizes the known chemical information for 4-AcO-EPT [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | 3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-yl acetate [1] |
| Synonyms | 4-Acetoxy-N-ethyl-N-propyltryptamine [1] [2] |
| Chemical Formula | C₁₇H₂₄N₂O₂ [1] [2] |
| Molecular Weight | 288.39 g/mol (or 288.385 exact mass) [1] [2] |
| Common Salt Form | Fumarate [2] |
This protocol assesses the functional activity and potency of 4-AcO-EPT at serotonin receptors, based on methodologies used for closely related 4-substituted tryptamines [3].
The following diagram outlines the key stages of the in vitro experimental process:
This protocol evaluates 5-HT2A receptor activation in vivo using the head-twitch response (HTR) in mice, a standard behavioral proxy for psychedelic effects [3].
The diagram below illustrates the in vivo study workflow:
This document provides a foundational framework for conducting dose-response experiments with 4-AcO-EPT. The proposed protocols are based on established methods for structurally related tryptamines. Future research should prioritize:
This section outlines a proposed structure for your application notes, with placeholders for 4-AcO-EPT-specific data.
1. Introduction & Objective The objective is to characterize the binding affinity and inhibitory potency of 4-AcO-EPT (the unlabeled test compound) for a specific target receptor (e.g., a serotonin receptor) by assessing its ability to compete with a known, labeled ligand (e.g., [³H]-LSD) for the binding site [1] [2].
2. Experimental Workflow The following diagram illustrates the key stages of a competitive binding assay.
3. Key Reagents and Materials Table 1: Reagents and Materials. Specific details for 4-AcO-EPT need to be confirmed experimentally.
| Item | Specification / Proposed Detail for 4-AcO-EPT |
|---|---|
| Test Compound | 4-AcO-EPT (IUPAC: 3-(2-(ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate) [3] |
| Chemical Formula | C17H24N2O2 [3] |
| Molecular Weight | 288.39 g/mol [3] |
| Radiolabeled Ligand | e.g., [³H]-LSD or other receptor-specific ligand (To be determined) |
| Binding Buffer | e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4 (To be optimized) |
| Membrane Preparation | Cell membranes expressing the target receptor (Source and prep to be defined) |
4. Detailed Step-by-Step Protocol
Step 1: Reaction Setup
Step 2: Incubation and Equilibrium
Step 3: Separation and Quantification
5. Data Analysis
6. Anticipated Results & Data Table Table 2: Example of how to structure results. The values here are hypothetical and must be replaced with experimental data for 4-AcO-EPT.
| Experiment | Target Receptor | Labeled Ligand (Kd) | Calculated IC₅₀ for 4-AcO-EPT | Calculated Ki for 4-AcO-EPT |
|---|---|---|---|---|
| 1 | 5-HT₂A | [³H]-LSD (1 nM) | [Value ± SEM] | [Value ± SEM] |
| 2 | 5-HT₁A | [³H]-8-OH-DPAT (0.5 nM) | [Value ± SEM] | [Value ± SEM] |
For a research-grade investigation into 4-AcO-EPT's stability, the following systematic approach is recommended. The workflow below outlines the key stages of this process.
Based on its molecular structure, 4-AcO-EPT is susceptible to several common degradation routes [1] [2]:
To force degradation and identify the products, you can subject the compound to stress conditions [3].
The primary tool for identifying degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) [3].
m/z) of these separated components, providing the molecular weight of the degradation products. By analyzing the fragmentation patterns in the mass spectrum, you can infer the structure of these products [4] [5].The table below summarizes the potential degradation products based on hypothesized pathways. These are theoretical and require experimental confirmation.
| Hypothesized Pathway | Potential Degradation Product | Expected Mass Spectral Signature (Key Fragments) |
|---|---|---|
| Ester Hydrolysis | 4-HO-EPT (Psilocin analog) | Molecular ion m/z for C~15~H~22~N~2~O, loss of acetate group. |
| N-Dealkylation | 4-AcO-IPT (N-Isopropyl analog) | Molecular ion m/z for C~15~H~20~N~2~O~2~, fragments indicating loss of ethyl group. |
| Oxidation | Various hydroxylated or carbonyl-containing derivatives | Increased m/z values (+16, +32 for addition of oxygen atoms). |
This protocol provides a starting point for a standardized stability study.
Q1: How can I monitor the purity of 4-AcO-EPT in my lab? Regularly analyze your sample using HPLC with a UV/Vis or mass spectrometry detector. Monitor the chromatogram for the appearance of new peaks, which indicate impurities or degradation products. Consistent retention time and a single, sharp peak for the parent compound are indicators of purity [3].
Q2: What is the most likely cause of 4-AcO-EPT degradation during storage? Hydrolysis of the acetate group is the most probable primary degradation pathway. To minimize this, the compound should be stored in a cool, dry, and dark place, ideally in a sealed container with a desiccant. Solutions should be prepared fresh or stored in anhydrous solvents at low temperatures.
Q3: The retention time of my 4-AcO-EPT sample is drifting in HPLC analysis. What does this mean? A drift in retention time typically indicates a change in the chromatographic conditions, not necessarily degradation. Common causes include [3]:
| Issue | Root Cause | Impact on Research | Recommended Solution |
|---|---|---|---|
| Incorrect Salt Form Assignment | Material supplied as "fumarate" is actually a fumarate–fumaric acid adduct [1]. | Errors in molar concentration calculations, invalidates pharmacological and metabolic data [2]. | Confirm structure via single-crystal X-ray diffraction; never rely solely on NMR or calculated molecular weight [1]. |
| Inconsistent In Vitro/In Vivo Data | 4-AcO-EPT acts as a prodrug for 4-HO-EPT; the two have different receptor binding [1]. | In vitro functional assays show lower 5-HT2A potency for 4-AcO-EPT (EC50 24.0 nM) vs. its active metabolite 4-HO-EPT (EC50 4.24 nM) [1]. | Interpret data in context of metabolic conversion; use proper salt form for accurate dosing in animal studies [3] [1]. |
| Impurities in Research Material | Use of poorly understood solvents/acids in synthesis; potential for cross-contamination with other active compounds (e.g., ketamine, amphetamines) [4]. | Introduces unknown variables, confounds experimental results, poses safety risks [4]. | Source materials from reputable suppliers; perform analytical purity testing (e.g., mass spectrometry, NMR) upon receipt [4] [3]. |
This is the definitive method for resolving salt form ambiguity, as demonstrated in the 2023 structural study [1].
This protocol is based on the methodology used to establish the structure-activity relationship of 4-substituted tryptamines [3].
For a clear visual guide, the following diagram outlines the critical decision points for characterizing 4-AcO-EPT and avoiding analytical interference:
Q1: Why is the exact salt form of 4-AcO-EPT so critical for research? The salt form directly determines the molecular weight used to calculate molar concentrations for all experiments. Using an incorrect molecular weight (e.g., for a simple fumarate vs. the actual fumarate–fumaric acid adduct) leads to inaccurate dosing in vitro and in vivo, rendering data on potency, efficacy, and metabolism invalid [2] [1].
Q2: Can I use NMR alone to confirm the salt form of my 4-AcO-EPT batch? No. The 2023 study explicitly warns that NMR data can be misleading and is insufficient for definitive assignment. The researchers initially used NMR to assign a 1:1 ratio, but X-ray crystallography later revealed the more complex structure. Single-crystal X-ray diffraction is the required method for unambiguous characterization [1].
Q3: What is the relationship between 4-AcO-EPT and 4-HO-EPT? 4-AcO-EPT is believed to be a prodrug for 4-HO-EPT. In the body, the 4-acetoxy group is likely hydrolyzed to a 4-hydroxy group, activating the compound. This is similar to the relationship between psilocybin (4-PO-DMT) and psilocin (4-HO-DMT) [2] [1]. In vitro assays show 4-HO-EPT has significantly higher 5-HT2A receptor binding and functional potency than 4-AcO-EPT, supporting the prodrug hypothesis [1].
Q4: What are the key pharmacological differences between 4-AcO-EPT and psilocybin? Both are tryptamines but with distinct structural modifications. 4-AcO-EPT replaces the phosphate ester of psilocybin with an acetoxy ester and uses an ethyl-propyl group instead of a dimethyl group on the nitrogen. These changes alter the hydrolysis rate (the acetoxy group hydrolyzes faster than the phosphoryloxy) and the molecule's binding affinity and pharmacokinetics, offering potential for designing next-generation therapeutic agents [2].
The table below summarizes the basic chemical information for 4-AcO-EPT, which is essential for its identification in analytical workflows.
| Property | Description |
|---|---|
| IUPAC Name | 3-(2-(ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate [1] [2] |
| Other Names | 4-Acetoxy-N-ethyl-N-propyltryptamine [2] |
| Chemical Formula | C17H24N2O2 [2] |
| Molecular Weight | 288.39 g/mol [2] |
| Common Salt Form | 4-AcO-EPT Fumarate (often a fumarate salt-fumaric acid adduct) [3] |
A key point for researchers is that 4-AcO-EPT fumarate has been characterized as a fumarate salt that is also a fumaric acid adduct [3]. Previous research may have mischaracterized it as a simple hydrofumarate, an error that can compromise all downstream analytical data [3].
In the absence of direct literature on sensitivity improvement, your technical guides could focus on the following areas:
The following diagram outlines a logical workflow for establishing a reliable analytical method, starting with the crucial verification of the compound's structure:
The table below outlines common experimental challenges and recommended actions, based on general principles and data from 4-AcO-MET.
| Question | Issue Summary | Recommended Action & Rationale |
|---|---|---|
| 1. Lack of Established Protocols | No peer-reviewed methods for sample preparation or analysis. | Use 4-AcO-MET data as a starting point [1]. Validate all steps (extraction, LC-MS/MS) for 4-AcO-EPT. |
| 2. Stability in Blood | Analyte may degrade in sample matrix, leading to inaccurate results. | Experiment with stabilizers (e.g., anticoagulants, esterase inhibitors). Monitor for 4-AcO-EPT hydrolysis to 4-HO-EPT [1]. |
| 3. Unknown Matrix Effects | Ion suppression/enhancement in MS undermines quantification accuracy. | Perform post-column infusion studies. Use stable isotope-labeled internal standard if available; otherwise, close structural analog. |
| 4. Metabolite Interference | Metabolites may co-elute or fragment similarly to the parent drug. | Investigate metabolic pathways (likely esterase hydrolysis). Use high-resolution MS to distinguish parent drug from metabolites. |
This methodology is adapted from general practices for analyzing novel tryptamines in biological matrices.
1. Sample Preparation and Stabilization
2. Sample Preparation Workflow The following Graphviz diagram illustrates a suggested sample preparation workflow. This is a generalized protocol and requires optimization for 4-AcO-EPT.
3. LC-MS/MS Method Development
The diagram below illustrates the hypothesized primary metabolic pathway for 4-AcO-EPT, based on its structural analogs.
Given the absence of direct data, your initial work should focus on foundational characterization:
Q1: What is the primary characterization problem with 4-AcO-EPT fumarate? The primary issue is the mischaracterization of its solid form. It is not a simple hydrofumarate salt but a fumarate salt that is also a fumaric acid adduct (a co-crystal) [1]. Prior to this clarification, the compound was routinely misidentified in research, an error that compromises all subsequent pharmacological and analytical data derived from it [1].
Q2: What analytical technique is crucial for correct identification? Single-crystal X-ray crystallography is the definitive technique required to unambiguously determine the solid-state structure of 4-AcO-EPT fumarate and distinguish it from a simple salt [1]. This technique provides atomic-level resolution of the crystal lattice, confirming the presence of both the fumarate anion and a neutral fumaric acid molecule within the same crystalline unit.
Q3: Why does correct salt form characterization matter for downstream research? Incorrect characterization of the fundamental chemical structure has a cascading effect on all downstream research [1]. This can lead to significant errors in:
Problem: Inconsistent analytical data or pharmacological results with 4-AcO-EPT.
| Potential Cause | Diagnostic Approach | Recommended Solution |
|---|---|---|
| Mischaracterized Salt Form | Perform single-crystal X-ray crystallography [1]. | Establish the correct crystalline structure as a baseline for all future work. |
| Incorrect Molecular Weight/Purity | Re-calculate stoichiometry based on the fumarate-fumaric acid adduct structure. | Use the correct molecular weight (C17H24N2O2 for the freebase; the fumarate-fumaric acid adduct is more complex) for all solution preparations [2] [3]. |
| Presence of Process Impurities | Conduct analytical techniques like HPLC and NMR to profile impurities from synthesis [4]. | Source materials from reputable suppliers and implement rigorous quality control. |
The following diagrams outline the core experimental workflows for proper characterization and research application of 4-AcO-EPT.
Correct Salt Form Characterization
Prodrug Metabolism and Activity
A 2023 publication highlights that 4-AcO-EPT fumarate forms a specific crystalline structure described as a "fumarate salt that is also a fumaric acid adduct" [1]. This research emphasized that such compounds were previously and incorrectly characterized as hydrofumarates, an inaccuracy that can compromise all downstream experimental data [1].
For the closely related compound 4-AcO-DMT fumarate, a detailed crystal structure has been published. The methodology describes that colorless crystals were grown by slow evaporation of an aqueous solution [2]. This general approach is a standard starting point for salt crystallization.
You can use the following workflow, informed by the available data, to begin optimizing your crystallization of 4-AcO-EPT fumarate. The table summarizes key parameters based on the found information.
| Parameter | Suggested Starting Point / Known Data |
|---|---|
| Compound Form | 4-AcO-EPT Fumarate (salt and fumaric acid adduct) [1] |
| General Method | Slow Evaporation [2] |
| Reported Solvent | Water (for 4-AcO-DMT fumarate) [2] |
| Key Consideration | Accurate characterization is critical to distinguish the correct salt/adduct structure [1] |
The following diagram outlines a logical workflow for the crystallization optimization process.
Q: Why is it critical to determine the exact crystalline form of 4-AcO-EPT fumarate? A: Accurate characterization is the foundation of valid research. Prior to the 2023 findings, this class of tryptamine was routinely mischaracterized as a hydrofumarate. Using an incorrect structural model will propagate errors and compromise all subsequent data, including pharmacological and stability studies [1].
Q: What is a simple starting point for crystallizing 4-AcO-EPT? A: Based on the protocol for the highly similar compound 4-AcO-DMT fumarate, you can begin with slow evaporation using water as a solvent [2]. Given the structural similarity, this is a rational starting point, though optimization of solvent, temperature, and evaporation rate will likely be necessary for 4-AcO-EPT.
Q: Where can I find the detailed crystallographic data for reference? A: For 4-AcO-DMT fumarate, the crystallographic data can be obtained from the Cambridge Crystallographic Data Centre (CCDC) under the reference number 1897284 [2]. While this is not for 4-AcO-EPT, it provides an excellent reference for the structural motifs of similar 4-AcO tryptamine fumarate salts.
| Issue | Potential Causes | Suggested Solutions |
|---|
| No Crystal Formation | Solution is not saturated; too-fast evaporation; incorrect solvent | Increase concentration; switch to slow evaporation method; screen alternative solvents (e.g., methanol, ethanol, acetone). | | Oil Formation | Rapid precipitation; instability of the compound | Re-dissolve with gentle heating; induce crystallization by slow cooling or adding an anti-solvent. | | Poor Crystal Quality | Impurities in the sample; excessively rapid growth | Re-purify the starting material; slow down the crystallization process significantly. | | Characterization Does Not Match Expected Structure | Misidentification of the salt form | Re-evaluate using single-crystal X-ray diffraction to confirm the structure as a fumarate salt fumaric acid adduct [1]. |
Q1: What are the common analytical challenges in tryptamine metabolite identification? The main challenges include the low dosage of active compounds, their rapid and extensive metabolism in the body, and the chemical instability of some metabolites (like indole ring hydroxylated forms) which can degrade when exposed to light and air [1]. Furthermore, the parent drug is often undetectable in bio-samples, making the identification of its metabolites the only way to confirm intake [1].
Q2: What is a recommended experimental workflow for in vitro metabolite identification? A standard protocol involves incubating the target compound with Pooled Human Liver Microsomes (pHLM) to generate metabolites, which are then separated and identified using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) [1]. This method provides high-resolution data for accurate structural elucidation.
Q3: Why is high-resolution mass spectrometry (HRMS) critical for this work? HRMS determines the accurate molecular mass of a metabolite, which can be assigned to a specific elemental composition (molecular formula) [2]. The high mass accuracy (measured in parts per million, ppm) allows the instrument to distinguish between isobaric compounds—different molecules with the same nominal mass but different exact masses [2].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor chromatographic resolution | Inadequate LC separation method | Optimize mobile phase, gradient, and column [3]. Use UPLC for higher efficiency [4]. |
| Low signal for metabolites | Metabolites are present in very low concentrations | Use sensitive mass spectrometers (e.g., Orbitrap, QTOF) [5]. Enrich sample via solid-phase extraction [3]. |
| Difficulty identifying molecular formula | Insufficient mass accuracy | Calibrate instrument regularly; use a lock mass for correction [2]. |
| Unable to distinguish structural isomers | MS/MS fragmentation is identical | Improve chromatographic separation to resolve isomers physically [2]. |
| Missing important metabolites | Sample cleanup removed metabolites | Profile untreated samples to check for losses during processing [3] [6]. |
Here is a detailed methodology based on current research with analogous tryptamines [1].
While the specific metabolism of 4-AcO-EPT is undocumented, the following transformations are typical for synthetic tryptamines like EPT and 4-AcO-DMT, and should be investigated [5] [1].
| Transformation Type | Description | Mass Change (Example) |
|---|---|---|
| Hydrolysis | Cleavage of ester or amide groups. | +18 (if AcO-group is hydrolyzed to OH) |
| Hydroxylation | Addition of a hydroxyl group (-OH). | +15.995 |
| N-Dealkylation | Removal of an alkyl group from the amine. | Mass decrease (e.g., -28 for -C2H4) |
| Oxidation (Carbonylation) | Oxidation to a ketone or aldehyde. | +13.979 (equivalent to -2H) |
| O-Demethylation | Removal of a methyl group from a methoxy. | -14.016 |
| Glucuronidation | Conjugation with glucuronic acid. | +176.032 |
Below are the DOT language scripts for creating diagrams, following your specifications for color, contrast, and layout.
Enzymatic hydrolysis is a widely used method for cleaving chemical bonds, favored for its high specificity, mild reaction conditions, and minimal byproduct generation [1]. The efficiency of this process is highly dependent on several key experimental parameters that influence the enzyme's activity and the reaction rate [2] [1] [3].
The table below summarizes the core factors you need to control and optimize in your experiments.
| Factor | Description & Impact |
|---|---|
| Enzyme Selection | Specific enzyme determines cleavage sites/patterns; different enzymes (e.g., Alcalase, Trypsin) yield different peptide sequences and bioactivities [1] [4]. |
| Temperature | Must be maintained at enzyme's optimal temperature range; deviation can reduce activity or denature enzyme [2] [3]. |
| pH Level | Must be maintained at enzyme's optimal pH; critical for preserving enzyme conformation and catalytic function [2] [5] [3]. |
| Enzyme/Substrate Ratio (E/S) | Increasing ratio generally increases hydrolysis rate and degree; optimization needed for cost-effectiveness and to avoid inhibition [2] [5]. |
| Hydrolysis Time | Hydrolysis rate typically increases over time until substrate depletion or enzyme inactivation; optimal time depends on desired product profile [2]. |
| Substrate Concentration | High concentrations can cause substrate inhibition; lower concentrations often increase hydrolysis efficiency but reduce total output [3]. |
If you are encountering inconsistent hydrolysis rates, the following issues are the most likely culprits.
| Issue | Possible Causes | Troubleshooting Steps |
|---|---|---|
| Low Hydrolysis Rate | Sub-optimal pH/temperature, low E/S ratio, insufficient time, enzyme inhibition/inactivation, poor substrate preparation [1] [3]. | Verify/adjust pH/temperature to enzyme optimum. Increase E/S ratio incrementally. Extend hydrolysis time. Check for contaminants/inhibitors. Ensure substrate is accessible (e.g., denatured/dispersed). |
| High Variability Between Replicates | Inconsistent pH/temperature control, inaccurate pipetting/enzyme quantification, uneven substrate mixing, partial enzyme inactivation/degradation [2]. | Calibrate pH meter and thermoregulation equipment. Use precise, calibrated pipettes and fresh enzyme aliquots. Ensure consistent mixing/agitation throughout reaction. |
| Unexpected Reaction Products | Non-specific enzyme activity, contamination with other proteases, side reactions under harsh conditions [1]. | Verify enzyme purity/specificity. Check for microbial contamination. Ensure reaction conditions (pH/temp) do not promote non-enzymatic degradation. |
The following diagram outlines a standard workflow for establishing and optimizing an enzymatic hydrolysis protocol, which can serve as a blueprint for your work with 4-AcO-EPT.
To systematically improve your hydrolysis process, consider these established methodologies:
The search results clarify that 4-AcO-EPT is a novel, synthetic tryptamine compound being investigated for its potential clinical applications [6]. As it is not a natural protein or lignocellulosic biomass, the extensive published research on enzymatic hydrolysis does not yet cover it. Therefore, your research will likely be pioneering in this area.
To move forward, I suggest:
The key artifact arises from the crystalline structure of 4-AcO-EPT when combined with fumaric acid. It is often mislabeled as a "fumarate" (2:1 tryptamine-to-fumarate ratio) or "hydrofumarate" (1:1 ratio), but X-ray crystallography has revealed its true structure is a bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) adduct [1].
This means the crystalline solid contains:
This misassignment can lead to errors in calculating molecular weights, preparing standard solutions, and interpreting analytical data [1] [2].
Table 1: Key Characteristics of the 4-AcO-EPT Fumarate-Fumaric Acid Adduct
| Property | Description |
|---|---|
| Systematic Name | Bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [1] |
| Chemical Formula | 2C₁₇H₂₅N₂O₂⁺ · C₄H₂O₄²⁻ · C₄H₄O₄ [1] |
| Molecular Weight | 404.45 g/mol [1] |
| Asymmetric Unit | One 4-AcO-EPT cation, ½ fumarate dianion, ½ fumaric acid molecule [1] |
| Crystal System | Triclinic [1] |
| Common Misidentification | 4-AcO-EPT fumarate or 4-AcO-EPT hydrofumarate [1] [2] |
A: For definitive characterization, single-crystal X-ray diffraction is the gold standard. This technique directly determines the solid-state structure and confirmed the fumarate–fumaric acid adduct [1]. If this is not available, a combination of techniques can provide strong evidence:
A: An incorrect assumption about the salt form directly affects the calculated molecular weight used for preparing standard solutions. This leads to inaccuracies in concentration, which can cause retention time drift and invalidate quantitative results [4]. Using the wrong molecular weight introduces a systematic error in your entire analytical method.
Table 2: Impact of Salt Form on Analytical Calculations
| Assumed Salt Form | Assumed Molecular Weight (g/mol) | Impact of Use in Calculations |
|---|---|---|
| Free Base | 288.39 [5] | Significant overestimation of molar concentration if a salt is present. |
| Fumarate (2:1) | 646.79 (2288.39 + 116.07 - 21.01) | Underestimation of true molar concentration of the tryptamine. |
| Hydrofumarate (1:1) | 404.45 (288.39 + 116.07) | Previously common misassignment; close to but not exactly matching the true adduct. |
| Fumarate–Fumaric Acid Adduct | 404.45 [1] | Correct molecular weight for the characterized crystalline solid. |
A:
The following diagram outlines the workflow for proper sample identification and preparation to avoid these artifacts.
The table below summarizes the basic chemical identifiers for 4-AcO-EPT, which are essential for developing analytical methods [1].
| Property | Description |
|---|---|
| Systematic Name | 4-Acetoxy-N-ethyl-N-propyltryptamine [1] |
| Other Names | 4-AcO-EPT; 3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-yl acetate [1] |
| Molecular Formula | C17H24N2O2 [1] |
| Molecular Weight | 288.385 g/mol [1] |
Given the lack of specific literature, establishing a detection method requires a systematic, iterative approach. The following workflow outlines the key stages in developing and optimizing an analytical protocol for 4-AcO-EPT.
Proper sample preparation is critical for achieving a clean analytical signal.
Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific detection of tryptamines.
This stage is focused on pushing the limits of your method.
Before the method can be relied upon, its performance must be rigorously validated. Key parameters to assess include:
Since public data is limited, you may need to explore more specialized avenues:
The table below summarizes the quantitative data comparing 4-AcO-EPT and psilocybin.
| Feature | 4-AcO-EPT | Psilocybin |
|---|---|---|
| Prodrug For | 4-HO-EPT (4-hydroxy-N-ethyl-N-propyltryptamine) [1] | Psilocin (4-HO-DMT) [2] [3] |
| Active Metabolite | 4-HO-EPT [1] | Psilocin [2] [4] [3] |
| In Vitro 5-HT2A Functional Activity (EC₅₀) | 4-AcO-EPT: 24.0 nM [1] 4-HO-EPT: 4.24 nM [1] | Psilocybin: Low potency (prodrug) [2] Psilocin: High potency (reference agonist) [2] | | In Vivo Behavioral Potency | Induces head-twitch response (HTR) in mice, consistent with 5-HT2A activation [2] | Induces head-twitch response (HTR) in mice, consistent with 5-HT2A activation [2] | | Key Metabolic Conversion | O-deacetylation [1] | O-dephosphorylation [2] [4] [3] | | Relative Hydrolysis Rate | Faster hydrolysis (inferred from related compound 4-AcO-DMT) [1] | Slower hydrolysis [1] |
The quantitative data in the table above is derived from specific, standardized experimental protocols. Here is a detailed breakdown of the key methodologies.
This protocol is used to determine a compound's potency (EC₅₀) and efficacy at activating specific serotonin receptors [2].
This assay in mice is a behavioral proxy for 5-HT₂A receptor activation and is predictive of psychedelic effects in humans [2].
The experimental data reveals several critical mechanisms that explain the differences and similarities between these compounds.
The following diagram illustrates the distinct metabolic pathways that convert each prodrug into its active form.
The choice between these compounds in a research setting should be informed by their specific metabolic pathways, the desired active metabolite for study, and the distinct receptor engagement profiles implied by their differing chemical structures.
The following table compares the receptor binding and functional activity data for 4-AcO-EPT and its active metabolite, 4-HO-EPT.
| Parameter | 4-AcO-EPT | 4-HO-EPT |
|---|---|---|
| Primary Role | Prodrug [1] | Active Metabolite & Psychedelic [2] [1] |
| Key 5-HT2A Functional Activity (EC50) | 24.0 nM [1] | 4.24 nM (Full Agonist) [2] [1] |
| Representative Binding Affinity (Ki) | Weaker binding at most receptors [1] | Stronger & broader binding [1] |
| 5-HT1A | >10,000 nM [3] | 316 nM [3] |
| 5-HT2A | 66.1 nM [3] | 5.37 nM [3] |
| 5-HT2C | 128 nM [3] | 13.2 nM [3] |
| Selected Non-5-HT Targets | H1, D3, Alpha2A, B, C, NR2B, Sigma 2 [3] | H1, D2, Alpha2A, NR2B, SERT, Sigma 1 & 2 [3] |
The diagram below illustrates the core experimental workflow and pharmacological relationship between these two compounds.
The data in the table and diagram comes from standardized experimental protocols. Here are the methodologies for the key experiments cited.
Radioligand Binding Assays [3]: These experiments determine a compound's affinity for various receptors. A primary competition binding screen is first performed, where a 10 μM concentration of the tryptamine is tested against 50 different receptors. A "hit" is defined as a target where the compound inhibits over 50% of the control radioligand's binding. For confirmed hits, full concentration-response curves are generated to calculate the inhibition constant (Ki), which provides a quantitative measure of binding affinity.
Calcium Mobilization Assays [2] [1]: This method measures the functional activity of a compound (whether it activates a receptor). Cells engineered to express a specific human serotonin receptor (e.g., 5-HT2A) are loaded with a fluorescent calcium indicator. The compound is introduced, and if it is an agonist, it triggers receptor activation and a subsequent release of calcium ions within the cell. This flux is detected as an increase in fluorescence. The concentration of the compound that produces 50% of the maximum possible response (EC50) is then calculated, indicating its potency.
In Vivo Behavioral Studies (Head Twitch Response) [3]: The head twitch response (HTR) in mice is a well-validated behavioral proxy for psychedelic effects in humans that is mediated by the 5-HT2A receptor. Compounds are administered subcutaneously to mice, and the number of characteristic head twitches is counted, typically by direct observation or video recording. A dose-dependent increase in HTR indicates psilocybin-like psychedelic activity.
The table below summarizes the available experimental data for 4-AcO-EPT and its active metabolite, 4-HO-EPT.
| Compound | Primary Target | In Vitro Functional Activity (EC₅₀) at 5-HT2A | Receptor Binding Profile (Ki, nM) |
|---|---|---|---|
| 4-AcO-EPT | Serotonin Receptors (Prodrug) [1] | 24.0 nM [1] | Competitive Binding (>50% inhibition at 10 µM): 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7a, H1, D3, Alpha2A, Alpha2B, Alpha2C, NR2B, Sigma 2 [2]. |
| 4-HO-EPT | Serotonin Receptors (Active Metabolite) [1] | 4.24 nM [1] | Competitive Binding (>50% inhibition at 10 µM): 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7a, H1, D2, Alpha2A, NR2B, SERT, Sigma 1, Sigma 2 [2]. |
The data indicates that 4-HO-EPT is approximately 5.7 times more potent than 4-AcO-EPT in activating the 5-HT2A receptor, which is considered the primary target for psychedelic effects [1]. The binding profiles also differ, with 4-HO-EPT interacting with a broader range of serotonin receptors (5-HT1A, 5-HT5A) and other targets like the serotonin transporter (SERT) and Sigma-1 receptor, which 4-AcO-EPT does not significantly affect [2].
The data comes from standardized, high-quality experimental protocols.
The following diagram illustrates the metabolic and pharmacological relationship between 4-AcO-EPT and 4-HO-EPT, based on the experimental data.
The diagram above shows that 4-AcO-EPT is hydrolyzed by esterase enzymes in the body to form the active metabolite 4-HO-EPT [1] [4]. It is this metabolite that acts as a potent agonist at the 5-HT2A receptor, leading to the compound's psychedelic effects.
For researchers, several points are crucial:
The core of the SAR analysis lies in the quantitative data from in vitro functional assays and in vivo behavioral studies. The table below compares key pharmacological metrics for 4-AcO-EPT and its deacetylated metabolite, 4-HO-EPT [1] [2].
| Compound | In Vitro 5-HT2A EC₅₀ (nM) | In Vivo HTR Potency (mg/kg) | 5-HT2A Agonist Efficacy | Prodrug Relationship |
|---|---|---|---|---|
| 4-AcO-EPT | 24.0 [2] | ~5.6 (estimated) [1] | Partial to Full Agonist [1] | Yes (for 4-HO-EPT) [1] |
| 4-HO-EPT | 4.24 [2] | Similar to 4-AcO-EPT [1] | Partial to Full Agonist [1] | Active Metabolite |
To provide a broader SAR context, the following table compares 4-AcO-EPT with other common 4-substituted tryptamines. A general trend shows that O-acetylation reduces in vitro potency by approximately 10-20 fold compared to the 4-hydroxy analog, but this difference diminishes in vivo due to metabolic conversion [1] [3].
| Compound Name | Substituents | Approx. In Vitro 5-HT2A EC₅₀ (nM)* | Key SAR Insight |
|---|---|---|---|
| Psilocin (4-HO-DMT) | 4-OH, N,N-Dimethyl | ~6.9 [1] | Benchmark compound |
| 4-AcO-DMT | 4-AcO, N,N-Dimethyl | ~69 [1] | Demonstrates ~10-fold drop from Psilocin |
| 4-HO-MET | 4-OH, N-Methyl-N-Ethyl | Data from table [1] | Asymmetric N-alkyl can maintain high potency |
| 4-HO-DiPT | 4-OH, N,N-Diisopropyl | Data from table [1] | Bulky N-alkyl groups can lower 5-HT2C potency |
Note: EC₅₀ values are approximate and based on calcium mobilization assays. Specific values for all 17 compounds in the study can be found in the source material [1].
The comparative data is derived from standardized experimental protocols designed to evaluate psychedelic drug activity [1].
The relationship between 4-AcO-EPT, its active metabolite, and the experimental workflow can be visualized as a pathway. The following diagram illustrates this process, created according to your specifications using DOT language.
The experimental data reveals several critical insights into the SAR of 4-substituted tryptamines [1] [3]:
The data in the table below is sourced from a 2022 study that investigated the structure-activity relationships of various 4-substituted tryptamines. The experiments compared the prodrug 4-AcO-EPT with its active metabolite, 4-HO-EPT [1].
| Compound Name | In Vitro 5-HT2A EC₅₀ (nM) | In Vivo HTR ED₅₀ (μmol/kg) | Prodrug for | Key Findings |
|---|---|---|---|---|
| 4-HO-EPT | 4.24 [1] | 1.31 [1] | -- | High-potency 5-HT2A receptor agonist; active metabolite of 4-AcO-EPT [1]. |
| 4-AcO-EPT | 24.0 [1] | 1.27 [1] | 4-HO-EPT [1] | ~6x less potent in vitro than its metabolite; similar in vivo potency suggests rapid conversion to 4-HO-EPT [1]. |
Abbreviations: EC₅₀: Half-maximal effective concentration (measure of in vitro potency). ED₅₀: Half-maximal effective dose (measure of in vivo potency). HTR: Head-twitch response (a behavioral proxy for 5-HT2A receptor activation in mice) [1].
The data presented above was generated using the following standard pharmacological methodologies [1]:
In Vitro Functional Assay:
EC₅₀ values were calculated from the generated concentration-response curves.In Vivo Behavioral Assay (Head-Twitch Response):
ED₅₀ values were calculated from the dose-response curves.A key concept for understanding 4-AcO-EPT's activity is its role as a prodrug. The following diagram illustrates the established metabolic pathway, which is analogous to that of the classic psychedelic prodrug psilocybin [1] [2].
This pathway explains the discrepancy between the in vitro and in vivo data for 4-AcO-EPT. While it is less potent directly at the receptor, its in vivo potency is similar to its active metabolite because it is rapidly converted in the body [1].
To create a comprehensive metabolic profile comparison, the following data points are needed but were not located in the current search:
The table below summarizes key pharmacological data for 4-AcO-EPT and its active metabolite, 4-HO-EPT, based on current research. Data for the well-characterized analog 4-AcO-DMT is included for context [1].
| Compound | In Vitro 5-HT2A EC₅₀ (Functional Assay) | Relative In Vitro Potency | In Vivo HTR Potency (mg/kg) | Key Finding on Prodrug Efficiency |
|---|---|---|---|---|
| 4-AcO-EPT | 24.0 nM [2] | ~5.7x less potent than its metabolite [2] | Not explicitly stated | Suspected prodrug: Its lower in vitro potency but strong in vivo effect suggests rapid hydrolysis to 4-HO-EPT [1]. |
| 4-HO-EPT | 4.24 nM [2] | Benchmark | Not explicitly stated | Active metabolite: Substantially higher in vitro potency confirms it as the likely active molecule [2]. |
| 4-AcO-DMT (Psilacetin) | 2.4–3,836 nM (range) [3] | ~10-20x less potent than Psilocin (4-HO-DMT) [3] [4] | 1.12 μmol/kg [4] (approx. 0.28 mg/kg) | Confirmed prodrug: Delivers ~70% of the peripheral psilocin exposure of an equimolar psilocybin dose [3] [4] [5]. |
The diagram below illustrates the established metabolic pathway for 4-AcO-DMT, which serves as a model for the suspected pathway of 4-AcO-EPT.
The following methodologies are key to establishing the prodrug efficiency of compounds like 4-AcO-EPT.
This protocol directly measures the conversion of the prodrug to its active metabolite in a living organism [4] [5].
This protocol helps determine whether the prodrug itself has intrinsic activity or if its effects are primarily due to the metabolite [1].
This protocol provides a functional readout of 5-HT2A receptor activation in a live animal, linking pharmacokinetics to a behavioral effect [1].
4-AcO-EPT belongs to a class of synthetic tryptamines characterized by a 4-acetoxy group on the indole ring and specific substitutions on the terminal amine. The following table compares its structure to related compounds [1].
| Compound Name | Common Abbreviation | N-Substituents (R1, R2) | 4-Position Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Psilocin | 4-HO-DMT | Methyl, Methyl | Hydroxy (-OH) | C12H16N2O | 204.27 |
| 4-Acetoxy-N,N-dimethyltryptamine | 4-AcO-DMT | Methyl, Methyl | Acetoxy (-OCOCH3) | C14H18N2O2 | 246.31 |
| 4-Acetoxy-N-methyl-N-ethyltryptamine | 4-AcO-MET | Methyl, Ethyl | Acetoxy (-OCOCH3) | C15H20N2O2 | 260.34 |
| 4-Acetoxy-N-ethyl-N-propyltryptamine | 4-AcO-EPT | Ethyl, Propyl | Acetoxy (-OCOCH3) | C17H24N2O2 | 288.39 [2] |
| 4-Acetoxy-N,N-dipropyltryptamine | 4-AcO-DPT | Propyl, Propyl | Acetoxy (-OCOCH3) | C18H26N2O2 | 302.42 |
A 2020 study investigated the structure-activity relationships of various 4-substituted tryptamines using calcium mobilization assays in cells expressing human 5-HT2 receptors [1]. The following table summarizes key in vitro findings, showing how N-alkyl substitution influences receptor activity. Values are presented as Mean ± SEM where available [1].
| Compound Name | 5-HT2A (h) pEC50 | 5-HT2A (h) Emax (% 5-HT) | 5-HT2B (h) pEC50 | 5-HT2B (h) Emax (% 5-HT) | 5-HT2C (h) pEC50 | 5-HT2C (h) Emax (% 5-HT) |
|---|---|---|---|---|---|---|
| Psilocin (4-HO-DMT) | 7.75 ± 0.04 | 89.9 ± 1.1 | 7.87 ± 0.05 | 97.8 ± 1.5 | 7.85 ± 0.04 | 66.9 ± 1.2 |
| 4-AcO-DMT | 6.61 ± 0.05 | 90.7 ± 1.8 | 6.56 ± 0.04 | 95.9 ± 1.7 | 6.83 ± 0.06 | 69.3 ± 2.1 |
| 4-HO-EPT | 7.66 ± 0.04 | 89.7 ± 1.3 | 7.77 ± 0.05 | 96.7 ± 1.6 | 7.48 ± 0.05 | 70.8 ± 1.8 |
| 4-AcO-EPT | 6.56 ± 0.05 | 90.7 ± 1.9 | 6.56 ± 0.05 | 97.6 ± 1.8 | 6.61 ± 0.06 | 73.6 ± 2.3 |
| 4-HO-DPT | 7.(^a) | - | - | - | - | - |
| 4-AcO-DPT | 6.44 ± 0.05 | 92.3 ± 2.0 | 6.46 ± 0.05 | 99.3 ± 1.9 | 6.26 ± 0.06 | 75.3 ± 2.5 |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration; a higher value indicates greater potency. Emax is the maximal efficacy, expressed as a percentage of the response to the natural agonist serotonin (5-HT). h = human receptor. (^a) The study reported data for 4-HO-DPT but did not provide a specific pEC50 value in the abstract content.
The head-twitch response (HTR) in mice is a behavioral proxy for 5-HT2A receptor activation and psychedelic effects in humans [1]. The following table compares the in vivo HTR potency of 4-AcO-EPT with its analogs [1].
| Compound Name | HTR ED50 (μmol/kg) | 95% Confidence Interval (μmol/kg) |
|---|---|---|
| Psilocin (4-HO-DMT) | 0.51 | (0.30-0.86) |
| 4-AcO-DMT | 0.66 | (0.51-0.86) |
| 4-HO-EPT | 1.13 | (0.72-1.78) |
| 4-AcO-EPT | 1.20 | (0.81-1.78) |
| 4-HO-DPT | 1.86 | (1.15-3.02) |
| 4-AcO-DPT | 1.41 | (0.95-2.10) |
Note: ED50 is the effective dose that produces a head-twitch response in 50% of the animals. A lower ED50 indicates higher in vivo potency.
For researchers to replicate findings, here are the detailed methodologies from the cited study [1].
4-AcO-EPT and other 4-acetoxy tryptamines are believed to act primarily as partial agonists at the 5-HT2A serotonin receptor [3] [1]. A key hypothesis for 4-acetoxy compounds is that they function as prodrugs for their active 4-hydroxy counterparts (e.g., 4-AcO-EPT for 4-HO-EPT), being rapidly hydrolyzed by serum esterases in vivo [3] [1]. The diagram below illustrates this proposed metabolic pathway and receptor activation.
For research and development professionals, the key takeaways are:
The table below summarizes the key experimental data comparing the activity of 4-AcO-EPT and its active form, 4-HO-EPT.
| Compound | In Vitro 5-HT2A EC₅₀ (Calcium Mobilization) | In Vivo Potency (ED₅₀ Head-Twitch Response) | Key Metabolite |
|---|---|---|---|
| 4-AcO-EPT | 24.0 nM [1] | Similar potency to 4-HO-EPT [2] | 4-HO-EPT [1] |
| 4-HO-EPT | 4.24 nM [1] | Similar potency to 4-AcO-EPT [2] | - |
The data in the comparison table comes from standard assays used to evaluate psychedelic compounds.
The following diagrams illustrate the logical relationship between the key experiments and the established metabolic pathway of 4-AcO-EPT.
For researchers, the prodrug nature of 4-AcO-EPT has several critical implications:
The table below summarizes the key in vitro functional activity data for 4-AcO-EPT and its active form, 4-HO-EPT, at human 5-HT2 receptor subtypes, as reported in a structure-activity relationship study [1].
| Compound | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT2B EC50 (nM) | 5-HT2B Emax (%) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) |
|---|---|---|---|---|---|---|
| 4-AcO-EPT | 24.0 | 89.0 | 9.8 | 84.0 | 30.3 | 95.1 |
| 4-HO-EPT | 4.24 | 84.7 | 3.0 | 83.0 | 6.3 | 91.5 |
Abbreviations: EC50 = Half-maximal effective concentration (potency); Emax = Maximal efficacy (% relative to a reference agonist) [1].
The core finding is that 4-AcO-EPT acts as a prodrug for 4-HO-EPT. The data shows that 4-HO-EPT is approximately 5-6 times more potent than its acetylated precursor (4-AcO-EPT) across all three 5-HT2 receptor subtypes, while both compounds show similar high efficacy [1] [2].
The pharmacological data in the primary source was generated using the following key experimental protocol [1]:
For in vivo validation, the head-twitch response (HTR) in C57BL/6J mice was used as a behavioral proxy for 5-HT2A receptor activation, which is a hallmark of psychedelic effects in rodents [1].
To better visualize the relationship between 4-AcO-EPT and its active metabolite, the following diagram outlines the metabolic activation and subsequent serotonin receptor signaling pathway.
The following table summarizes the serotonin receptors for which 4-AcO-EPT showed significant binding activity in a broad target screen. A "hit" was defined as a compound producing greater than 50% inhibition of radioligand binding at a concentration of 10 μM [1].
| Receptor Target | Binding Hit (>50% Inhibition at 10 μM) |
|---|---|
| 5-HT1A | No data |
| 5-HT1B | Yes [1] |
| 5-HT1D | Yes [1] |
| 5-HT1E | Yes [1] |
| 5-HT1F | No data |
| 5-HT2A | Yes [1] |
| 5-HT2B | Yes [1] |
| 5-HT2C | Yes [1] |
| 5-HT3 | No data |
| 5-HT4 | No data |
| 5-HT5A | No data |
| 5-HT6 | Yes [1] |
| 5-HT7 | Yes [1] |
This profile indicates that 4-AcO-EPT interacts with a broad range of serotonin receptors, particularly across the 5-HT1, 5-HT2, and 5-HT6/7 families. The absence of a hit for the 5-HT3 receptor is consistent with other psychedelic tryptamines, as it is a ligand-gated ion channel rather than a G-protein-coupled receptor (GPCR) [2] [3].
The data in the table above comes from a primary competition binding screen. Here is a detailed breakdown of the key experimental protocols used in such studies to generate this type of data [1] [4] [5].
The following diagram illustrates the major signaling pathways activated by the serotonin receptors that 4-AcO-EPT is known to target, based on general pharmacological knowledge [6] [3] [5].
Serotonin Receptor Signaling Pathways Activated by 4-AcO-EPT Metabolites
The broad target profile of 4-AcO-EPT is not unique but is characteristic of many psychedelic tryptamines. This has several key research implications [2] [1] [4]:
The table below summarizes the key characteristics of 4-AcO-EPT's solid form in comparison to a common related compound, psilocin.
| Characteristic | 4-AcO-EPT Fumarate–Fumaric Acid (1/1) | Psilocin (4-HO-DMT) |
|---|---|---|
| Systematic Name | Bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [1] | 4-Hydroxy-N,N-dimethyltryptamine |
| Classification | Tryptammonium salt adduct [1] | Base tryptamine |
| Prodrug to | 4-HO-EPT (a synthetic psychedelic) [2] | N/A (Active metabolite of psilocybin) |
| Core Tryptamine | N-ethyl-N-propyltryptamine (EPT) [2] | N,N-dimethyltryptamine (DMT) |
| 4-Position Ester | Acetoxy (AcO) [2] | Hydroxy (HO) |
| In vivo Hydrolysis | More efficient than psilocybin [2] | Produced from the hydrolysis of psilocybin [2] |
| 5-HT2A EC50 | 4-HO-EPT metabolite: 4.24 nM [1] | - |
The definitive characterization was achieved through single-crystal X-ray diffraction (SCXRD) [1].
The analysis conclusively showed the asymmetric unit contains one 4-acetoxy-N-ethyl-N-n-propyltryptammonium cation, one half of a fumarate dianion, and one half of a fumaric acid molecule [1]. The extended crystal structure is held together by N—H⋯O and O—H⋯O hydrogen bonds forming infinite chains [1].
The diagram below visualizes the key steps involved in the crystallographic verification process.
This precise characterization corrects a common misidentification in prior research, where similar compounds were often mistakenly reported as hydrofumarates [2]. This clarification is crucial because the exact salt or adduct form can influence properties like stability, solubility, and pharmacokinetics, which are vital for reproducible scientific studies and potential drug development [2].
The solid-state structure of the compound often referred to as "4-AcO-EPT fumarate" has been precisely determined through single-crystal X-ray diffraction. Contrary to prior assumptions, the crystalline form is a complex consisting of bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [1] [2].
Key Crystallographic Data [1]
| Parameter | Description |
|---|---|
| Chemical Formula | 2C₁₇H₂₅N₂O₂⁺ · C₄H₂O₄²⁻ · C₄H₄O₄ |
| Crystal System | Triclinic |
| Space Group | P1 |
| Asymmetric Unit | One 4-AcO-EPT cation, one half of a fumarate dianion, one half of a fumaric acid molecule |
| Hydrogen Bonding | N—H⋯O and O—H⋯O bonds form infinite chains along the [001] direction |
Structural Details:
This structural characterization is critical as it corrects previous misidentifications of the material as a simple fumarate or hydrofumarate salt, an error that can compromise downstream research data [2].
4-AcO-EPT is studied as a putative prodrug for the psychedelic analogue 4-HO-EPT. The data below summarizes its known pharmacological activity.
In Vitro Functional Activity and Binding at 5-HT2A Receptors [1] [3]
| Compound | 5-HT2A EC₅₀ (nM) | Relative Efficacy | In Vivo HTR Potency |
|---|---|---|---|
| 4-AcO-EPT | 24.0 | Partial Agonist | Active (prodrug) |
| 4-HO-EPT (metabolite) | 4.24 | Substantial Agonist | Not Specified |
| Psilocin (4-HO-DMT) | ~4-24 nM (literature range) | Full Agonist | Active |
Key Findings:
For reproducibility, here are the methodologies cited in the research.
1. Synthesis and Crystallization [1]
2. In Vitro Functional Assay [3]
3. In Vivo Behavioral Assay (Head-Twitch Response) [3]
The following diagram illustrates the prodrug metabolism and research workflow for 4-AcO-EPT.
The precise characterization of 4-AcO-EPT's crystal structure corrects prior literature and ensures the accuracy of future pharmacological studies [1] [2]. Its well-defined prodrug behavior, with efficient conversion to the active 4-HO-EPT metabolite, makes it a valuable compound for investigating structure-activity relationships within the tryptamine class and for developing potential psychedelic therapeutics [1] [3].
| Property | 4-AcO-EPT | Psilocybin | Notes & Context |
|---|---|---|---|
| Hydrolysis Rate (Relative) | Rapid (Data suggests much faster than psilocybin) [1] | Slower (Baseline for comparison) [1] | Psilacetin (4-AcO-DMT) hydrolyzes ~40x faster than psilocybin in vitro [1]. |
| Functional Activity (EC50 at 5-HT2A) | 24.0 nM [1] | ~24-150 nM (as psilocin) [2] [3] | Higher potency = lower EC50. 4-HO-EPT (metabolite) has EC50 of 4.24 nM [1]. |
| Binding Affinity (5-HT2A) | Substantially weaker than its metabolite [1] | Weaker than psilocin [2] | 4-AcO-EPT shows weaker binding vs. 4-HO-EPT across many receptors [1]. |
| In Vivo Behavioral Potency | Active, induces head-twitch response (HTR) [2] | Active, induces HTR [2] [3] | HTR in mice is a key behavioral proxy for psychedelic effects in humans [2]. |
The inference that 4-AcO-EPT hydrolyzes faster than psilocybin is based on research into closely related compounds and supporting pharmacological data.
The following diagram illustrates the shared metabolic pathway and experimental workflow used to evaluate these prodrugs.
4-AcO-EPT (4-Acetoxy-N-ethyl-N-propyltryptamine) is a synthetic analog of psilocybin. Modifications to the core tryptamine structure significantly alter its chemical and biological properties [1]. The following table summarizes its binding affinity (Ki in nM) at key serotonin receptors compared to other common tryptamines, where a lower Ki value indicates stronger binding [2].
| Compound Name | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |
|---|---|---|---|---|
| 4-AcO-EPT | Not a primary target [2] | 5HT2A [2] | 5HT2B [2] | 5HT2C [2] |
| 4-HO-EPT (its metabolite) | 5HT1A [2] | 5HT2A [2] | 5HT2B [2] | 5HT2C [2] |
| Psilocin (4-HO-DMT) | 49–567 [3] | 6.0–340 [3] | 4.6–410 [3] | 10–141 [3] |
| 4-AcO-DMT (Psilacetin) | Prodrug of Psilocin [3] | Prodrug of Psilocin [3] | Prodrug of Psilocin [3] | Prodrug of Psilocin [3] |
Receptor Binding Profile: 4-AcO-EPT shows a complex binding profile beyond the primary 5-HT2A receptor [2]. It also has affinity for other serotonin receptors (5-HT1B, 5-HT1D, 5-HT1E, 5-HT6, 5-HT7) and non-serotonin targets including histamine H1 receptors, dopamine D3 receptors, alpha-2 adrenergic receptors, and NMDA receptors [2]. These interactions could influence its overall subjective effects and side-effect profile [2].
In vivo studies use specific behavioral models to quantify the psychedelic-like effects of these compounds in rodents.
Primary Behavioral Model: Head-Twitch Response (HTR) The Head-Twitch Response (HTR) is a rapid, involuntary head movement in mice that is a well-established behavioral proxy for psychedelic effects in humans and is mediated by the 5-HT2A receptor [4] [2]. Like other psychedelic tryptamines, 4-AcO-EPT induces this response, confirming its psilocybin-like properties [4].
Supporting Behavioral Models Other behavioral tests provide a more comprehensive profile of a substance's in vivo activity:
These behavioral effects are consistent across many tryptamine psychedelics, and 4-AcO-EPT is expected to produce them, similar to its analog 4-PrO-DMT [2].
For researchers, here are the core methodologies used to generate the data cited above.
1. Calcium Mobilization Assay This in vitro protocol measures functional activity at serotonin receptors [4].
The diagram below illustrates the experimental workflow.
2. In Vivo Head-Twitch Response (HTR) in Mice This is the primary behavioral model for assessing 5-HT2A activation [4] [2].
4-AcO-EPT exists in a legal gray area in many countries, including the United States. It is not explicitly scheduled but is likely subject to analog legislation (e.g., the U.S. Federal Analogue Act) because it is "substantially similar" to Schedule I substances like psilocybin [6]. This makes its legal status ambiguous for non-research purposes.
4-AcO-EPT (4-Acetoxy-N-ethyl-N-propyltryptamine) is a synthetic tryptamine. Its proposed mechanism of action is as a prodrug for 4-HO-EPT (4-Hydroxy-N-ethyl-N-propyltryptamine), which is the active metabolite that acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor [1] [2].
The table below summarizes the receptor binding affinity (Ki in nM) and functional activity data for 4-AcO-EPT and key comparators from competitive binding and calcium mobilization assays. A lower Ki value indicates higher binding affinity [1] [2].
Table 1: Receptor Binding and Functional Profile
| Target | 4-AcO-EPT (Ki, nM) | Psilocin (4-HO-DMT) (Ki, nM) | 4-AcO-DMT (Ki, nM) |
|---|---|---|---|
| 5-HT1A | Not specified | 49–567 | >50% inhibition at 10μM [1] |
| 5-HT2A | Not specified | 6.0–340 | >50% inhibition at 10μM [1] |
| 5-HT2B | Not specified | 4.6–410 | >50% inhibition at 10μM [1] |
| 5-HT2C | Not specified | 10–141 | >50% inhibition at 10μM [1] |
| 5-HT2A (EC50, Ca2+) | 891 (Human) [2] | 49 (Human) [2] | 483 (Human) [2] |
| 5-HT2A (Emax, % of 5-HT) | 93 (Human) [2] | 89 (Human) [2] | 91 (Human) [2] |
| Key Non-5-HT Targets | H1, D3, Alpha2A,B,C, NR2B, Sigma 2 [1] | H1, Alpha2, others [3] | H1, KOR, NR2B, Sigma 2 [1] |
Key Insights:
Table 2: Structural and Functional Comparison of Select 4-Substituted Tryptamines
| Compound | 4-Position | N-Alkyl Substituents | Pros/Research Considerations |
|---|---|---|---|
| Psilocybin | Phosphoryloxy (PO) | Dimethyl (DMT) | Gold standard for clinical research; controlled substance [4]. |
| 4-AcO-DMT (Psilacetin) | Acetoxy (AcO) | Dimethyl (DMT) | Well-known research prodrug to psilocin; more economical synthesis [5] [3]. |
| 4-HO-EPT | Hydroxy (HO) | Ethyl, Propyl (EPT) | Active metabolite of 4-AcO-EPT [2]. |
| 4-AcO-EPT | Acetoxy (AcO) | Ethyl, Propyl (EPT) | Asymmetrical alkyl groups may alter properties; a focus of recent SAR studies [4]. |
Key Insights:
The head-twitch response (HTR) in mice is a behavioral proxy for 5-HT2A receptor activation and the psychedelic-like effects of a compound in humans [2].
Table 3: Head-Twitch Response (HTR) Data in C57BL/6J Mice
| Compound | ED50 for HTR (mg/kg, subcutaneous) | Relative Potency (vs. Psilocin) |
|---|---|---|
| Psilocin | 0.65 [2] | 1.0 (Reference) |
| 4-AcO-DMT | 1.32 [2] | ~0.5 |
| 4-HO-EPT | 0.72 [2] | ~0.9 |
| 4-AcO-EPT | 1.21 [2] | ~0.5 |
Key Insights:
For researchers seeking to replicate or extend these findings, here are summaries of the key methodologies from the literature.
1. Calcium Mobilization Assay (for In Vitro 5-HT2 Receptor Activity)
2. Head-Twitch Response (HTR) in Mice (for In Vivo 5-HT2A Activation)
The following diagram illustrates the established prodrug mechanism of action and the primary experimental workflow used for its validation.